Butein
Description
This compound has been reported in Spatholobus suberectus, Dalbergia sissoo, and other organisms with data available.
This compound is a flavonoid obtained from the seed of Cyclopia subternata. It is a specific protein tyrosine kinase inhibitor that induces apoptosis. (NCI)
RN refers to (E)-isomer; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H/b5-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMYWHCQALZEGT-ORCRQEGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025569 | |
| Record name | 2',3,4,4'-Tetrahydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-52-5, 21849-70-7 | |
| Record name | Butein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021849707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3,4,4'-Tetrahydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3,4,4'-tetrahydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WVS5M0LGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Butein: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butein (3,4,2′,4′-tetrahydroxychalcone), a natural chalcone found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological properties. Preclinical studies have extensively demonstrated its potential as a therapeutic agent across a spectrum of chronic diseases. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the core signaling pathways it modulates are presented to facilitate further research and drug development endeavors.
Introduction
This compound is a polyphenolic compound isolated from plants such as Rhus verniciflua, Butea monosperma, and Dalbergia odorifera.[1] Traditionally used in herbal medicine, modern scientific investigation has begun to unravel the molecular mechanisms underlying its therapeutic effects.[2] This document serves as a technical resource, compiling and detailing the current understanding of this compound's biological activities and its potential for clinical applications.
Biological Activities and Therapeutic Potential
This compound exhibits a wide range of biological activities, making it a promising candidate for the treatment of various diseases.[3] Its therapeutic potential stems from its ability to modulate multiple molecular targets and signaling pathways.[4][5]
Antioxidant Activity
This compound is a potent antioxidant, capable of scavenging free radicals and chelating metal ions. This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms and stabilize reactive oxygen species (ROS).
Quantitative Data on Antioxidant Activity
| Assay Type | Target | IC50 Value (µM) | Source |
| DPPH Radical Scavenging | DPPH radical | 9.2 ± 1.8 | |
| Xanthine Oxidase Inhibition | Xanthine Oxidase | 5.9 ± 0.3 | |
| Iron-Induced Lipid Peroxidation | Rat brain homogenate | 3.3 ± 0.4 | |
| Xanthine Oxidase Inhibition | Xanthine Oxidase | 2.93 |
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.
Quantitative Data on Anti-inflammatory Effects
| Cell Line/Model | Parameter Measured | This compound Concentration | % Inhibition / Effect | Source |
| Carrageenan-induced paw edema (mice) | Paw volume | 10, 15, 20 mg/kg | Dose-dependent reduction | |
| Carrageenan-induced air pouch (mice) | TNF-α, IL-1β, IL-6 levels | 10, 15, 20 mg/kg | Dose-dependent reduction | |
| LPS-stimulated BV2 microglia | NO and PGE2 production | 1-10 µM | Dose-dependent inhibition | |
| TNF-α-stimulated HaCaT cells | IL-6, IP-10, MCP-1 production | Not specified | Decrease in production |
Anticancer Activity
This compound exhibits potent anticancer effects against a variety of cancer cell types, including those of the breast, prostate, and oral squamous carcinoma. Its anticancer mechanisms are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. This compound modulates several critical signaling pathways implicated in cancer progression, such as PI3K/Akt, MAPK, and STAT3.
IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Source |
| CAL27 | Oral Squamous Cell Carcinoma | 4.361 | 48 | |
| SCC9 | Oral Squamous Cell Carcinoma | 3.458 | 48 | |
| RS4;11 | Acute Lymphoblastic Leukemia | ~20 | Not Specified | |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~20 | Not Specified | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 12.5 (proliferation inhibition) | 72 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 6.25 (proliferation inhibition) | 72 |
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent, offering potential therapeutic benefits for neurodegenerative diseases like Alzheimer's. It exerts its neuroprotective effects through its antioxidant and anti-inflammatory properties, reducing oxidative stress and neuroinflammation. Studies have shown that this compound can mitigate scopolamine-induced memory impairment in animal models.
Quantitative Data on Neuroprotective Effects
| Animal Model | Parameter Measured | This compound Dosage | Effect | Source |
| Scopolamine-induced memory impairment (rats) | Escape latency time | 25, 50, 100 mg/kg | Dose-dependent improvement | |
| Scopolamine-induced memory impairment (rats) | MDA and nitrite levels | 25, 50, 100 mg/kg | Dose-dependent decrease | |
| Scopolamine-induced memory impairment (rats) | GSH levels | 25, 50, 100 mg/kg | Dose-dependent increase |
Key Signaling Pathways Modulated by this compound
This compound's diverse biological activities are a result of its ability to interact with and modulate multiple intracellular signaling pathways.
NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It directly inhibits IκBα kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.
This compound inhibits the NF-κB signaling pathway by targeting IKK.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in various cancer cells. By inhibiting PI3K, this compound prevents the phosphorylation and activation of Akt, leading to the downstream modulation of proteins involved in cell cycle progression and apoptosis.
This compound's inhibitory effect on the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular processes like proliferation, differentiation, and apoptosis. This compound has been observed to modulate MAPK signaling, although its effects can be cell-type dependent. In some cancer cells, this compound inhibits the phosphorylation of ERK and JNK, contributing to its anti-proliferative effects.
References
- 1. This compound Suppresses Constitutive and Inducible Signal Transducer and Activator of Transcription (STAT) 3 Activation and STAT3-Regulated Gene Products through the Induction of a Protein Tyrosine Phosphatase SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. jcancer.org [jcancer.org]
Butein: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butein (2′,3,4,4′-tetrahydroxychalcone) is a polyphenolic compound belonging to the chalcone subclass of flavonoids.[1] It has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Natural Sources of this compound
This compound is found in a variety of plant species across several families. The primary botanical sources are summarized in the table below. The heartwood, bark, flowers, and seeds of these plants are often the tissues with the highest concentrations of this valuable compound.
| Plant Family | Species | Common Name(s) | Plant Part(s) Containing this compound |
| Anacardiaceae | Toxicodendron vernicifluum (formerly Rhus verniciflua) | Chinese lacquer tree | Bark, Heartwood[2][4] |
| Semecarpus anacardium | Marking nut tree, Bhallataka | Nuts, Stem Bark | |
| Fabaceae | Butea monosperma | Flame of the forest, Palas | Flowers, Seeds |
| Dalbergia odorifera | Fragrant rosewood | Heartwood | |
| Spatholobus suberectus | Stem | ||
| Asteraceae | Coreopsis | Tickseed | Flowers |
| Dahlia | Dahlia | Flowers | |
| Cosmos bipinnatus | Cosmos | Flowers |
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are synthesized from various studies and represent common methodologies employed for the extraction and purification of this compound.
Protocol 1: Extraction and Isolation from Rhus verniciflua (Chinese Lacquer Tree)
This protocol outlines a common method for extracting this compound from the bark or heartwood of Rhus verniciflua.
1. Preparation of Plant Material:
-
The dried wood of Rhus verniciflua Stokes is ground into a fine powder to increase the surface area for efficient extraction.
2. Solvent Extraction:
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The powdered plant material is subjected to extraction with an 80% ethanol-water solution.
-
The extraction is typically carried out at an elevated temperature, for instance, 70°C for 1 hour, to enhance the solubility of this compound.
-
This process is often repeated multiple times to ensure maximum yield.
3. Fractionation:
-
The crude ethanol extract is then partitioned with a solvent of lower polarity, such as ethyl acetate. This step helps to separate this compound and other flavonoids from more polar compounds.
4. Chromatographic Purification:
-
The ethyl acetate fraction is concentrated and subjected to column chromatography.
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Medium-Pressure Liquid Chromatography (MPLC): The extract is separated on a silica gel column using a gradient elution system, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification, fractions enriched with this compound are further purified using RP-HPLC on a C18 column. A common mobile phase consists of a gradient of methanol and 0.5% acetic acid in water.
Protocol 2: Isolation from Butea monosperma Flowers
This protocol details the extraction of this compound from the flowers of Butea monosperma.
1. Preliminary Defatting:
-
Dried and powdered flowers are first extracted with a non-polar solvent like petroleum ether or carbon tetrachloride to remove waxy materials.
2. Ethanolic Extraction:
-
The defatted plant material is then extracted with 95% alcohol.
3. Aqueous Partitioning and Ether Extraction:
-
The alcohol is removed under reduced pressure, and the residue is treated with boiling water.
-
The resulting aqueous solution, which is deep orange-yellow, is repeatedly extracted with ether.
4. Bicarbonate Extraction and Purification:
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The ether extract is then washed with a 1% aqueous sodium bicarbonate solution. This compound, being phenolic, dissolves in the alkaline solution.
-
The bicarbonate solution is then acidified to precipitate the crude this compound.
5. Separation of this compound and Butin:
-
The crude precipitate, which may contain both this compound and its flavanone isomer butin, is boiled with water. This compound is less soluble in hot water and can be separated by filtration.
-
The residue is then recrystallized from alcohol to yield pure this compound.
Protocol 3: Extraction from Cosmos bipinnatus Flowers
This method describes the quantification of this compound from Cosmos bipinnatus flowers.
1. Extraction:
-
The plant material is subjected to solid-phase extraction.
2. Quantification:
-
The this compound content is determined using High-Performance Liquid Chromatography (HPLC).
-
A study reported a this compound content of 0.043% in terms of dry raw material.
Quantitative Data on this compound Isolation
| Plant Source | Extraction Method | Purification Method | Yield/Content |
| Cosmos bipinnatus flowers | Solid-phase extraction | HPLC | 0.043% of dry raw material |
| Sophora sophora seeds | Not specified | Not specified | 50 mg from 5 kg of seed powder |
| Butea frondosa flowers | Aqueous extraction with acid hydrolysis | Not specified | 0.04% |
| Butea frondosa flowers | Alcoholic extraction followed by lead acetate precipitation | Not specified | 0.003% |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for drug development.
NF-κB Signaling Pathway
This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. It can directly inhibit IκBα kinase (IKK), which is a key enzyme responsible for the activation of NF-κB. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.
PI3K/Akt and MAPK Signaling Pathways
This compound has been demonstrated to inhibit the PI3K/Akt and MAPK (ERK, p38) signaling pathways, which are critical for cell survival and proliferation. By inhibiting the phosphorylation of Akt and ERK, this compound can induce apoptosis and sensitize cancer cells to chemotherapeutic agents.
Conclusion
This compound is a promising natural compound with a well-documented presence in various medicinal plants. The extraction and isolation protocols provided in this guide offer a foundation for researchers to obtain purified this compound for further investigation. The elucidation of its mechanisms of action, particularly its interaction with key signaling pathways, underscores its potential as a lead compound in the development of novel therapeutics for a range of diseases. Further research into optimizing extraction yields and exploring its full pharmacological profile is warranted.
References
- 1. This compound | C15H12O5 | CID 5281222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Butein Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butein (3,4,2′,4′-tetrahydroxychalcone), a prominent member of the chalcone family of flavonoids, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] Found in various medicinal plants such as Rhus verniciflua, Butea monosperma, and Dalbergia odorifera, this compound exhibits a wide spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory properties.[2][3] The structure of this compound, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, provides a versatile scaffold for medicinal chemistry explorations. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design and development of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides an in-depth analysis of this compound's SAR, summarizing quantitative data, detailing experimental protocols for key assays, and visualizing relevant signaling pathways.
Core Structure and Pharmacological Activities
The pharmacological versatility of this compound stems from its unique chemical structure. The presence and position of hydroxyl groups on both aromatic rings, as well as the α,β-unsaturated ketone moiety, are critical determinants of its biological activity. Modifications to these functional groups have been extensively studied to elucidate the SAR of this compound and to generate derivatives with improved pharmacological profiles.
Anti-Inflammatory Activity
This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response. A significant body of research highlights its ability to suppress the production of pro-inflammatory mediators.
Structure-Activity Relationship for Anti-Inflammatory Effects
The anti-inflammatory activity of this compound is closely linked to the hydroxylation pattern of its aromatic rings. Studies on this compound derivatives have revealed that the catechol moiety (3,4-dihydroxy) on the B-ring and the resorcinol moiety (2',4'-dihydroxy) on the A-ring are crucial for its potent inhibitory effects on inflammatory processes.
Table 1: Anti-Inflammatory Activity of this compound and its Derivatives
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| This compound | TNF-α production | Mouse Peritoneal Macrophages | 14.6 | [4] |
| Luteolin | NO production | RAW264.7 macrophages | > this compound | [5] |
| Compound 7j | TNF-α production | Mouse Peritoneal Macrophages | ~20 (50% suppression) | |
| Compound 7m | TNF-α production | Mouse Peritoneal Macrophages | ~20 (50% suppression) | |
| Compound 14a | TNF-α production | Mouse Peritoneal Macrophages | 14.6 |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Signaling Pathways in Anti-Inflammatory Action
This compound's anti-inflammatory properties are largely attributed to its ability to inhibit the NF-κB and activate the Nrf2 signaling pathways.
-
NF-κB Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. It can directly inhibit IκBα kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm.
This compound's inhibition of the NF-κB signaling pathway.
-
PI3K/Akt Pathway: this compound also modulates the PI3K/Akt pathway, which is involved in cell survival and inflammation. By inhibiting this pathway, this compound can reduce the expression of inflammatory mediators.
This compound's modulation of the PI3K/Akt signaling pathway.
Anticancer Activity
This compound has demonstrated significant anticancer activity against a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Structure-Activity Relationship for Anticancer Effects
The anticancer potency of this compound is highly dependent on its chemical structure. The presence of the α,β-unsaturated ketone is essential for its cytotoxic activity, likely through Michael addition reactions with cellular nucleophiles. The number and position of hydroxyl groups also play a critical role.
Table 2: Anticancer Activity of this compound and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | CAL27 | Oral Squamous Cell Carcinoma | 4.361 | |
| This compound | SCC9 | Oral Squamous Cell Carcinoma | 3.458 | |
| This compound | MCF-7 | Breast Cancer | 58.23 (Derivative 3b) | |
| This compound | MDA-MB-231 | Breast Cancer | 37.74 (Derivative 3b) | |
| This compound | MCF-7 | Breast Cancer | 22.72 (Derivative 3c) | |
| This compound | MDA-MB-231 | Breast Cancer | 20.51 (Derivative 3c) |
Signaling Pathways in Anticancer Action
This compound's anticancer effects are mediated through the modulation of several key signaling pathways, leading to programmed cell death (apoptosis).
-
Apoptosis Pathway: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases.
This compound's induction of the intrinsic apoptosis pathway.
Antioxidant Activity
This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage. This activity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups.
Structure-Activity Relationship for Antioxidant Effects
The antioxidant capacity of this compound is primarily determined by the number and arrangement of hydroxyl groups. The catechol group on the B-ring is particularly important for its radical scavenging activity.
Table 3: Antioxidant Activity of this compound
| Assay | IC50 (µM) | Reference |
| DPPH radical scavenging | 9.2 ± 1.8 | |
| Iron-induced lipid peroxidation | 3.3 ± 0.4 |
Enzyme Inhibition
This compound has been shown to inhibit a variety of enzymes, contributing to its therapeutic effects.
Structure-Activity Relationship for Enzyme Inhibition
The inhibitory activity of this compound against different enzymes is highly specific and depends on the interactions between the this compound molecule and the enzyme's active site.
Table 4: Enzyme Inhibitory Activity of this compound
| Enzyme | IC50 (µM) | Reference |
| Xanthine Oxidase | 5.9 ± 0.3 | |
| Protein Tyrosine Phosphatase 1B (PTP1B) | - | - |
| Aromatase | 3.7 |
Experimental Protocols
Cell Viability Assays (MTT/XTT)
Objective: To assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but the formazan product is water-soluble.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Antioxidant Assays (DPPH/ABTS)
Objective: To evaluate the free radical scavenging activity of this compound and its analogs.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to reduce the stable DPPH radical. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is based on the reduction of the ABTS radical cation.
Protocol (DPPH Assay):
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound and a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated based on the reduction in absorbance.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on PTP1B activity.
Principle: This assay measures the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by PTP1B. The product, p-nitrophenol, can be quantified spectrophotometrically.
Protocol:
-
Reaction Buffer: Prepare a buffer solution containing Tris-HCl, EDTA, and DTT.
-
Enzyme Reaction: In a 96-well plate, add the test compound, PTP1B enzyme, and pNPP substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
General workflow for SAR studies of this compound analogs.
Conclusion
The comprehensive analysis of this compound's structure-activity relationship reveals critical insights for the design of novel therapeutic agents. The hydroxyl groups on both aromatic rings and the α,β-unsaturated ketone moiety are key structural features governing its diverse biological activities. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Future studies should focus on the synthesis of novel this compound derivatives with optimized pharmacokinetic and pharmacodynamic properties to translate the therapeutic potential of this remarkable natural product into clinical applications.
References
- 1. Novel this compound Derivatives Repress DDX3 Expression by Inhibiting PI3K/AKT Signaling Pathway in MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of this compound derivatives for in vitro and in vivo inflammatory response suppression in lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of this compound and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1 [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Properties of Butein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butein, a chalcone found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the primary signaling pathways modulated by this promising natural compound. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound (3,4,2′,4′-tetrahydroxychalcone) is a polyphenolic compound that has been isolated from various plant sources, including the stem bark of Toxicodendron vernicifluum (lacquer tree) and the flowers of Butea monosperma.[1] Traditional medicine has long utilized extracts from these plants for a variety of ailments, and modern scientific investigation has begun to elucidate the molecular mechanisms underlying their therapeutic potential. This compound, as an active constituent, has been shown to possess a wide array of biological activities, making it a subject of intense research for its potential application in the prevention and treatment of chronic diseases.[2] This guide will delve into the key pharmacological properties of this compound, providing quantitative data and detailed methodologies to facilitate further research and development.
Anti-inflammatory Properties
This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[3] Its primary mechanism of action involves the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB), and the modulation of associated signaling pathways.[4]
Quantitative Data: Anti-inflammatory Activity of this compound
| Assay | Model System | Stimulus | This compound Concentration/IC50 | Effect | Reference(s) |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IC50 ≈ 5 µM | Inhibition of NO production | [5] |
| Prostaglandin E2 (PGE2) Production | BV2 Microglia | LPS (500 ng/mL) | 1-10 µM | Dose-dependent inhibition | |
| TNF-α Production | Carrageenan-induced air pouch (mice) | Carrageenan | 10, 15, 20 mg/kg | Dose-dependent reduction | |
| IL-1β Production | Carrageenan-induced air pouch (mice) | Carrageenan | 10, 15, 20 mg/kg | Dose-dependent reduction | |
| IL-6 Production | Carrageenan-induced air pouch (mice) | Carrageenan | 10, 15, 20 mg/kg | Dose-dependent reduction | |
| NF-κB Reporter Gene Activity | Macrophages | LPS | > 5 µM | Significant inhibition |
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
This protocol describes a method to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. It has been shown to directly inhibit IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This prevents the nuclear translocation of the p65/p50 NF-κB subunits, thereby inhibiting the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.
Antioxidant Properties
This compound exhibits robust antioxidant activity through multiple mechanisms, including direct free radical scavenging and the upregulation of endogenous antioxidant defense systems.
Quantitative Data: Antioxidant Activity of this compound
| Assay | Method | This compound IC50 | Reference Compound | Reference IC50 | Reference(s) |
| DPPH Radical Scavenging | Spectrophotometry | 9.2 ± 1.8 µM | α-tocopherol | Potent | |
| Xanthine Oxidase Inhibition | Spectrophotometry | 5.9 ± 0.3 µM | Allopurinol | 1.10 µM | |
| Iron-induced Lipid Peroxidation | Rat Brain Homogenate | 3.3 ± 0.4 µM | - | - | |
| PTIO• Radical Trapping (pH 7.4) | Spectrophotometry | Lower than (S)-Butin | - | - |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the direct radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound (dissolved in methanol or ethanol)
-
DPPH solution (0.004% in methanol or ethanol)
-
Methanol or ethanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, mix 1 mL of the DPPH solution with 1 mL of each this compound dilution.
-
Incubation: Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the reaction mixture at 517 nm. A control containing the solvent and DPPH solution is also measured.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the this compound-containing reaction. The IC50 value is determined by plotting the percentage of scavenging activity against the this compound concentration.
Signaling Pathway: this compound's Activation of the Nrf2/ARE Pathway
This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), leading to their increased expression.
Neuroprotective Properties
This compound has shown significant neuroprotective effects against various neurotoxic insults, including glutamate-induced oxidative stress. Its neuroprotective mechanisms are multifaceted, involving its antioxidant and anti-inflammatory properties, as well as the modulation of key cell survival pathways.
Quantitative Data: Neuroprotective Activity of this compound
| Assay | Model System | Neurotoxin | This compound Concentration | Effect | Reference(s) |
| Cell Viability (MTT assay) | HT22 Hippocampal Neurons | Glutamate (5 mM) | 1-10 µM | Dose-dependent increase in cell viability | |
| Reactive Oxygen Species (ROS) Production | HT22 Hippocampal Neurons | Glutamate (5 mM) | 1-10 µM | Dose-dependent suppression of ROS | |
| Caspase-3 Activity | HT22 Hippocampal Neurons | Glutamate (5 mM) | 1-10 µM | Dose-dependent inhibition |
Experimental Protocol: Glutamate-Induced Cytotoxicity in HT22 Cells
This protocol details a method to evaluate the neuroprotective effects of this compound against glutamate-induced cell death in the HT22 murine hippocampal cell line.
Materials:
-
HT22 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT22 cells in a 24-well or 96-well plate at a density of 1 x 10⁴ cells/cm² and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 12 hours.
-
Induction of Cytotoxicity: Add glutamate to a final concentration of 5 mM and incubate for an additional 24 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
-
Data Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.
Signaling Pathway: this compound's Activation of the PI3K/Akt Pathway
A key mechanism underlying this compound's neuroprotective effects is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins and activates transcription factors involved in cell survival. The activation of the PI3K/Akt pathway by this compound has been linked to the upregulation of Nrf2-mediated HO-1 expression, contributing to its cytoprotective effects.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. An Improved Method for the Synthesis of this compound Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Butein as a protein tyrosine kinase inhibitor
Butein, a tetrahydroxychalcone found in various plants, has emerged as a significant inhibitor of protein tyrosine kinases (PTKs), playing a crucial role in cell signaling, growth, and differentiation.[1] This technical guide provides an in-depth analysis of this compound's inhibitory action on PTKs, summarizing key quantitative data, detailing experimental methodologies, and illustrating the affected signaling pathways.
Mechanism of Action
This compound exhibits its inhibitory effects on PTKs through competitive inhibition with ATP for the kinase domain's binding site.[2] This mechanism has been demonstrated for several PTKs, including the Epidermal Growth Factor Receptor (EGFR). Molecular modeling suggests that this compound can dock into the ATP-binding pocket of EGFR, with hydrogen bonds and hydrophobic interactions being important for this binding.[2]
Quantitative Inhibitory Data
The inhibitory potency of this compound against various kinases has been quantified through IC50 values, representing the concentration of this compound required to inhibit 50% of the kinase activity. These values are summarized in the table below.
| Kinase/Cell Line | IC50 Value (µM) | Cell Type/Assay Condition | Reference |
| Epidermal Growth Factor Receptor (EGFR) | 8 | In vitro kinase assay | [2] |
| Epidermal Growth Factor Receptor (EGFR) | 65 | In vitro kinase assay | [1] |
| p60c-src | 65 | In vitro kinase assay | |
| A2780 Ovarian Cancer Cells | 64.7 ± 6.27 | MTT assay (48h) | |
| SKOV3 Ovarian Cancer Cells | 175.3 ± 61.95 | MTT assay (48h) | |
| CAL27 Oral Squamous Carcinoma | 4.361 | MTS assay (48h) | |
| SCC9 Oral Squamous Carcinoma | 3.458 | MTS assay (48h) | |
| RS4-11 Acute Lymphoblastic Leukemia | 22.29 | MTS assay | |
| CEM-C7 Acute Lymphoblastic Leukemia | 22.89 | MTS assay | |
| CEM-C1 Acute Lymphoblastic Leukemia | 19.26 | MTS assay | |
| MOLT-4 Acute Lymphoblastic Leukemia | 20.10 | MTS assay |
Affected Signaling Pathways
This compound's inhibition of PTKs leads to the modulation of several downstream signaling pathways critical for cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB signaling pathway. It directly inhibits IκBα kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This action blocks the nuclear translocation of NF-κB, thereby suppressing the expression of NF-κB-regulated genes involved in inflammation, anti-apoptosis, and proliferation. The inactivation of IKK by this compound has been shown to be a direct interaction involving cysteine residue 179 of IKKβ.
This compound inhibits the NF-κB signaling pathway by targeting IKK.
MAPK and PI3K/Akt Signaling Pathways
This compound has been shown to inhibit the phosphorylation of key components of the MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways, such as ERK, p38, and Akt. This inhibition contributes to its anti-proliferative and pro-apoptotic effects in various cancer cells. The suppression of these pathways by this compound can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.
This compound's inhibitory effects on MAPK and PI3K/Akt pathways.
STAT3 Signaling Pathway
This compound can suppress both constitutive and inducible activation of STAT3 (Signal Transducer and Activator of Transcription 3). This is achieved through the inhibition of upstream kinases like c-Src, JAK1, and JAK2, and by inducing the expression of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3. The downregulation of STAT3 leads to the suppression of STAT3-regulated gene products involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and cyclin D1.
This compound inhibits STAT3 signaling via JAK inhibition and SHP-1 induction.
Experimental Protocols
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the activity of a specific protein tyrosine kinase.
-
Reagents and Materials:
-
Recombinant active protein tyrosine kinase (e.g., EGFR, c-Src).
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection with phospho-specific antibodies).
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
This compound at various concentrations.
-
96-well plates.
-
Phosphocellulose paper or other means of separating phosphorylated substrate.
-
Scintillation counter or equipment for antibody-based detection.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a 96-well plate.
-
Add this compound at a range of concentrations to the wells. Include a control with no this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. If using [γ-32P]ATP, this is done by scintillation counting. For non-radioactive methods, an ELISA-based approach with a phospho-specific antibody can be used.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A2780, SKOV3, CAL27).
-
Complete cell culture medium.
-
This compound stock solution.
-
MTS or MTT reagent.
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the treatment period, add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins in cell lysates.
-
Reagents and Materials:
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with this compound and/or a stimulating agent (e.g., EGF, TNF-α) for the desired time.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like β-actin.
-
Workflow for Western blot analysis of protein phosphorylation.
References
Butein's Role in Modulating Inflammatory Pathways: A Technical Guide
Introduction
Butein (3,4,2',4'-tetrahydroxychalcone), a natural polyphenolic compound found in various plants, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates key inflammatory signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics. This document summarizes quantitative data, details experimental methodologies, and visualizes complex signaling cascades to offer a comprehensive understanding of this compound's mode of action.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways that are central to the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways. By intervening at critical junctures in these cascades, this compound effectively downregulates the expression of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Quantitative Data on this compound's Anti-inflammatory Activity
The following tables summarize the quantitative effects of this compound on various inflammatory markers and pathways, providing a comparative overview of its potency and efficacy across different experimental models.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Mediator | Cell/Animal Model | Stimulant | This compound Concentration | % Inhibition / Effect | Reference |
| TNF-α | Murine peritoneal macrophages | LPS | 20 µM (for derivatives) | ~50% suppression (for derivatives 7j, 7m, 14a) | [1] |
| TNF-α, IL-1β, IL-6 | Carrageenan-induced air pouch in mice | Carrageenan | 10, 15, 20 mg/kg | Dose-dependent reduction | [2] |
| IL-6, IL-1β, IFN-γ | IL-10(-/-) mice with colitis | Piroxicam-induced | 1 mg/kg/day | Decreased expression | [3] |
| IL-6, IP-10, MCP-1 | HaCaT keratinocytes | TNF-α | Not specified | Decreased expression | [4] |
| CCL2 | MDA-MB-231 (Caucasian TNBC cells) | TNF-α | 5 µM | >50% inhibition of mRNA expression | [5] |
| NO (Nitric Oxide) | RAW 264.7 macrophages | LPS | Dose-dependent | Attenuated production | |
| NO, PGE2 | Human OA chondrocytes | IL-1β (10 ng/ml) | 10, 50 µM | Significant inhibition | |
| PGE2 | Human whole blood | LPS | 50 µM | 40 ± 8% inhibition | |
| iNOS, COX-2 | RAW 264.7 cells | LPS | Not specified | Inhibited induction | |
| COX-2 | A549 lung cancer cells | - | Not specified | Significantly downregulated mRNA and protein levels |
Table 2: Modulation of Signaling Pathways by this compound
| Pathway Component | Cell/Animal Model | Effect | This compound Concentration | Reference |
| NF-κB DNA binding | - | Significantly inhibited | Not specified | |
| IκBα kinase (IKK) | - | Direct inhibition on cysteine 179 | Not specified | |
| STAT3 activation | Multiple myeloma (MM) cells | Inhibition of constitutive and IL-6-induced activation | Not specified | |
| JAK1, JAK2, c-Src | Multiple myeloma (MM) cells | Inhibition of activation | Not specified | |
| ERK, p38 MAPK | HeLa cells | Inhibition of cisplatin-induced phosphorylation | Not specified | |
| ASC Oligomerization | LPS-primed bone-marrow-derived macrophages | Inhibition | Dose-dependent |
Signaling Pathways Modulated by this compound
This compound's multifaceted anti-inflammatory activity stems from its ability to interfere with several key signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway. It directly targets and inhibits IκBα kinase (IKK), the enzyme responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB dimers (p65/p50) in the cytoplasm and blocking their translocation to the nucleus. Consequently, the transcription of NF-κB target genes, including those encoding for cytokines, chemokines, and adhesion molecules, is suppressed. This compound's action on IKK has been pinpointed to a direct interaction with cysteine residue 179 of IKKβ.
MAPK Signaling Pathway
The MAPK family, including ERK, p38, and JNK, plays a crucial role in cellular responses to a variety of stress signals, leading to inflammation. This compound has been observed to inhibit the activation of ERK and p38 MAPKs, which are often upregulated in inflammatory conditions. For instance, in HeLa cells, this compound significantly inhibited the phosphorylation of ERK and p38 induced by cisplatin. By suppressing MAPK activation, this compound can downregulate the expression of inflammatory genes.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is critical for signaling initiated by cytokines and growth factors. Aberrant STAT3 activation is implicated in various inflammatory diseases and cancers. This compound has been shown to inhibit both constitutive and IL-6-inducible STAT3 activation. This inhibition is mediated through the suppression of upstream kinases such as JAK1, JAK2, and c-Src. Furthermore, this compound can induce the expression of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3. The downregulation of STAT3 activity leads to decreased expression of its target genes involved in cell survival and proliferation, such as Bcl-xL, Bcl-2, and cyclin D1.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been identified as an inhibitor of NLRP3 inflammasome activation. It acts by blocking the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome assembly. Additionally, this compound can suppress the production of reactive oxygen species (ROS), a common trigger for NLRP3 activation, and upregulate the antioxidant pathway mediated by Nrf2.
Detailed Experimental Protocols
This section outlines common methodologies used in the cited studies to investigate the anti-inflammatory effects of this compound.
Cell Culture and Treatments
-
Cell Lines:
-
Macrophages: RAW 264.7 (murine), Bone-marrow-derived macrophages (BMDMs) (murine).
-
Keratinocytes: HaCaT (human).
-
Cancer Cell Lines: HeLa (human cervical cancer), MDA-MB-231, MDA-MB-468 (human breast cancer), A549 (human lung cancer), U266 (human multiple myeloma).
-
Chondrocytes: Human osteoarthritis (OA) chondrocytes.
-
-
Stimulation:
-
Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in macrophages, typically at concentrations ranging from 100 ng/mL to 1 µg/mL.
-
Tumor Necrosis Factor-alpha (TNF-α) is used to stimulate inflammatory pathways in cells like keratinocytes, often at a concentration of 10 ng/mL.
-
Interleukin-1 beta (IL-1β) is used to induce inflammatory responses in chondrocytes, typically at 10 ng/mL.
-
-
This compound Treatment: Cells are generally pre-treated with this compound for a period of 1 to 4 hours before the addition of the inflammatory stimulus. This compound concentrations in in vitro studies typically range from 1 µM to 50 µM.
Workflow for In Vitro Anti-inflammatory Assay
Key Experimental Techniques
-
Western Blotting: Used to determine the protein levels and phosphorylation status of key signaling molecules (e.g., IκBα, p65, p-STAT3, p-ERK, COX-2, iNOS). Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of secreted cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, PGE2) in cell culture supernatants or serum.
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): To measure the mRNA expression levels of inflammatory genes. Total RNA is extracted, reverse transcribed to cDNA, and then amplified using gene-specific primers.
-
Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA-binding activity of transcription factors like NF-κB. Nuclear extracts are incubated with a radiolabeled DNA probe containing the consensus binding site.
-
Immunofluorescence: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65. Cells are fixed, permeabilized, and stained with specific antibodies and fluorescent secondary antibodies.
-
In Vivo Models:
-
Carrageenan-induced Paw Edema: A common model for acute inflammation where this compound is administered (e.g., 10-20 mg/kg) prior to carrageenan injection in the mouse paw. Paw volume is measured over time.
-
LPS-induced Systemic Inflammation/Peritonitis: Mice are treated with this compound before an intraperitoneal injection of LPS. Inflammatory markers are then measured in serum or peritoneal lavage fluid.
-
DSS-induced Colitis: A model for inflammatory bowel disease where this compound is administered to mice receiving dextran sodium sulfate (DSS) in their drinking water.
-
This compound is a promising natural compound with robust anti-inflammatory properties, substantiated by a growing body of scientific evidence. Its ability to modulate multiple key inflammatory pathways, including NF-κB, MAPK, JAK/STAT, and the NLRP3 inflammasome, underscores its potential as a lead compound for the development of novel therapeutics for a wide range of inflammatory disorders. The quantitative data and mechanistic insights provided in this guide offer a solid foundation for further preclinical and clinical investigation into the therapeutic applications of this compound and its derivatives. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in more complex disease models.
References
- 1. Synthesis and evaluation of this compound derivatives for in vitro and in vivo inflammatory response suppression in lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive and anti-inflammatory activities of this compound in different nociceptive and inflammatory mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound effects in colitis and interleukin-6/signal transducer and activator of transcription 3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a tetrahydroxychalcone, suppresses pro-inflammatory responses in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibitory effects of this compound on cell proliferation and TNF-α-induced CCL2 release in racially different triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Prowess of Butein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significant antioxidant properties of Butein (3,4,2',4'-tetrahydroxychalcone), a natural chalcone found in various medicinal plants. This compound's potent antioxidant effects are attributed to its unique molecular structure, enabling it to combat oxidative stress through multiple mechanisms. This document provides a comprehensive overview of its free radical scavenging capabilities, its influence on cellular antioxidant defense systems, detailed experimental protocols for assessing its activity, and a summary of its quantitative antioxidant capacity.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms:
-
Direct Free Radical Scavenging: this compound's phenolic hydroxyl groups are crucial for its ability to directly neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This scavenging activity is primarily achieved through hydrogen atom transfer (HAT), where a hydrogen atom is donated to a free radical, thus stabilizing it.[1] this compound has demonstrated potent scavenging activity against radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and peroxyl radicals.[2][3]
-
Metal Ion Chelation: this compound can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[2][4] By binding to these metals, it prevents their participation in Fenton-like reactions, which are a major source of highly reactive hydroxyl radicals. This action contributes significantly to the inhibition of lipid peroxidation.
-
Activation of the Nrf2-ARE Signaling Pathway: A key indirect antioxidant mechanism of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound can induce the dissociation of Nrf2 from Keap1, leading to the translocation of Nrf2 into the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular defense capacity against oxidative stress. Key upstream signaling molecules, including PI3K/Akt and ERK, have been shown to be involved in this compound-mediated Nrf2 activation. Downstream targets of this pathway include crucial antioxidant and phase II detoxifying enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.
| Assay | IC50 (μM) | Reference |
| DPPH Radical Scavenging | 9.2 ± 1.8 | |
| Iron-induced Lipid Peroxidation | 3.3 ± 0.4 | |
| Xanthine Oxidase Inhibition | 5.9 ± 0.3 | |
| Linoleic Acid Emulsion Assay | Lower than (S)-butin | |
| Fe³⁺-reducing Antioxidant Power Assay | Lower than (S)-butin | |
| Cu²⁺-reducing Antioxidant Power Assay | Lower than (S)-butin | |
| PTIO• Radical-trapping Assay | Lower than (S)-butin |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.
-
Preparation of this compound Solutions: Prepare a series of concentrations of this compound in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the this compound solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader or spectrophotometer. A blank containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate-buffered saline (PBS)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark green ABTS•⁺ solution.
-
Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound Solutions: Prepare a series of concentrations of this compound in the same solvent used for the working solution.
-
Reaction Mixture: Add a small volume of the this compound solution to a fixed volume of the ABTS•⁺ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black microplate and culture until they reach confluence.
-
Cell Treatment: Wash the cells with PBS and then treat them with various concentrations of this compound for 1 hour.
-
DCFH-DA Staining: Remove the this compound-containing medium, and add a solution of DCFH-DA (typically 25 µM) to the cells. Incubate for 30-60 minutes to allow for cellular uptake and deacetylation to the non-fluorescent DCFH.
-
Induction of Oxidative Stress: Wash the cells to remove excess DCFH-DA and then add AAPH solution to induce intracellular ROS production.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Readings are typically taken every 5 minutes for 1 hour.
-
Calculation: The area under the curve of fluorescence versus time is calculated. The percentage of inhibition of cellular antioxidant activity is determined by comparing the treated cells to the control (cells treated with AAPH but not this compound).
Western Blot Analysis for Nrf2 Activation
This technique is used to determine the levels of Nrf2 in the nucleus and the expression of its downstream target proteins like HO-1.
Materials:
-
Cells treated with this compound
-
Lysis buffer for cytoplasmic and nuclear protein extraction
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Extraction: Treat cells with this compound for a specified time. Harvest the cells and perform subcellular fractionation to separate cytoplasmic and nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a typical experimental workflow are provided below using Graphviz (DOT language).
Caption: this compound activates the Nrf2-ARE signaling pathway.
References
- 1. Potent Antioxidant and Anti-Tyrosinase Activity of this compound and Homothis compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
Butein's Impact on Cellular Signaling: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms of a Promising Bioactive Compound
This technical guide provides a comprehensive overview of the effects of butein, a tetrahydroxychalcone, on critical cellular signaling pathways. This compound, a flavonoid found in various plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it modulates.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by intervening in several key signaling pathways that are often dysregulated in disease states, particularly in cancer. The primary pathways influenced by this compound include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling cascades, as well as the intrinsic and extrinsic apoptosis pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key MAPK members, including Extracellular signal-Regulated Kinase (ERK), p38 MAPK, and c-Jun N-terminal Kinase (JNK).
In several cancer cell lines, this compound has been observed to inhibit the phosphorylation and activation of ERK and p38 kinases.[1] For instance, in HeLa cervical cancer cells, this compound significantly inhibited the cisplatin-induced phosphorylation of ERK and p38.[1][2] This inhibition of ERK and p38 activity is a key mechanism behind this compound's ability to sensitize cancer cells to conventional chemotherapeutic agents.[1][3] Interestingly, the effect of this compound on JNK appears to be cell-type dependent, with some studies reporting no significant effect. In contrast, in the context of osteoblast differentiation, this compound has been shown to promote osteogenesis by activating the ERK1/2 signaling pathway. This highlights the context-dependent nature of this compound's effects on MAPK signaling. In breast cancer cells, this compound's anti-proliferative effects are associated with a decrease in ERK phosphorylation and an increase in p38 activity, triggered by the generation of reactive oxygen species (ROS).
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Its aberrant activation is a common feature of many cancers. This compound has been consistently shown to be a potent inhibitor of this pathway.
Treatment of prostate cancer cells with this compound resulted in a decrease in the expression of PI3K (p85 and p110 subunits) and the phosphorylation of Akt at both Ser473 and Thr308. This inhibition of PI3K/Akt signaling is a key contributor to this compound's ability to induce apoptosis in cancer cells. Furthermore, in HeLa cells, this compound was found to inhibit the activation of Akt in the presence of cisplatin, suggesting its role as a chemosensitizer. The downstream effects of Akt inhibition by this compound include the modulation of proteins involved in cell cycle progression and apoptosis. In adipocytes, this compound has been shown to regulate the PI3Kγ signaling pathway. In adult T-cell leukemia/lymphoma, this compound suppresses the PI3K/Akt pathway, leading to antiproliferative and proapoptotic effects.
NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. This compound is a potent inhibitor of NF-κB activation.
This compound has been shown to suppress NF-κB activation induced by various inflammatory agents and carcinogens. The mechanism of inhibition involves the direct inactivation of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes. The inhibition of IKK by this compound has been pinpointed to a direct interaction with cysteine residue 179 of IKKβ. By suppressing the NF-κB pathway, this compound inhibits the expression of genes involved in anti-apoptosis (e.g., Bcl-2, Bcl-xL), proliferation (e.g., cyclin D1), and invasion (e.g., COX-2, MMP-9). This suppression of NF-κB signaling also underlies this compound's ability to inhibit cancer-induced osteoclastogenesis.
Apoptosis Pathway
This compound is a potent inducer of apoptosis in various cancer cell lines. It triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
In the intrinsic pathway, this compound has been shown to disrupt the mitochondrial transmembrane potential, leading to the release of cytochrome c into the cytosol. This is accompanied by a decrease in the expression of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) and an increase in the expression of pro-apoptotic members (e.g., Bax). The released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.
This compound also activates the extrinsic pathway by increasing the activity of caspase-8. Furthermore, this compound has been found to downregulate the expression of inhibitor of apoptosis (IAP) proteins, such as XIAP, survivin, and cIAP-1, which further promotes apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's effects on cell viability and signaling protein modulation from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A2780 | Ovarian Cancer | 64.7 ± 6.27 | Not Specified | |
| SKOV3 | Ovarian Cancer | 175.3 ± 61.95 | Not Specified | |
| MCF-7 | Breast Cancer | 22.72 | 48 | |
| MDA-MB-231 | Breast Cancer | 20.51 | 48 | |
| HeLa | Cervical Cancer | ~20-40 | 24, 48, 72 | |
| PC-3 | Prostate Cancer | ~10-30 | 48 | |
| LNCaP | Prostate Cancer | ~10-30 | 48 |
Table 2: Modulation of Signaling Proteins by this compound
| Protein | Effect | Cell Line(s) | This compound Concentration (µM) | Reference |
| p-ERK | Inhibition | HeLa, MDA-MB-231 | 10-40 | |
| p-p38 | Inhibition/Activation | HeLa/MDA-MB-231 | 10-40 | |
| p-Akt (Ser473) | Inhibition | PC-3, LNCaP, HeLa | 10-30 | |
| PI3K (p85, p110) | Decreased Expression | PC-3, LNCaP | 10-30 | |
| IκBα phosphorylation | Inhibition | Various | Not Specified | |
| Bcl-2 | Decreased Expression | PC-3, LNCaP, ES-2, TOV-21G | 10-30 | |
| Bcl-xL | Decreased Expression | C-33A, SiHa, ES-2, TOV-21G | Not Specified | |
| Bax | Increased Expression | PC-3, LNCaP, ES-2, TOV-21G | 10-30 | |
| Caspase-3 | Activation/Cleavage | PC-3, LNCaP, C-33A, SiHa | 10-30 | |
| Caspase-8 | Activation | PC-3, LNCaP, C-33A, SiHa | 10-30 | |
| Caspase-9 | Activation | PC-3, LNCaP, C-33A, SiHa | 10-30 | |
| Cyclin D1 | Decreased Expression | PC-3, LNCaP | 10-30 | |
| p21 (WAF1) | Increased Expression | PC-3, LNCaP | 10-30 | |
| p27 (KIP1) | Increased Expression | PC-3, LNCaP | 10-30 |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on cellular signaling pathways.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/ml and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound and/or other compounds (e.g., cisplatin) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Lyse cells treated with this compound and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Kinase Assay
Kinase assays are performed to measure the activity of a specific kinase and to assess the inhibitory potential of compounds like this compound.
Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase, the specific substrate for the kinase, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add different concentrations of this compound or a control inhibitor to the reaction wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity-based assays, fluorescence-based assays (e.g., HTRF), or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: Calculate the kinase activity and determine the IC50 value of the inhibitor.
NF-κB Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection: Transfect cells with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of an NF-κB response element.
-
Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.
-
Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Reporter Activity Measurement: Measure the activity of the reporter protein (e.g., luciferase activity using a luminometer or fluorescence using a fluorometer).
-
Data Analysis: Normalize the reporter activity to a control and determine the effect of this compound on NF-κB transcriptional activity.
Conclusion
This compound is a multifaceted bioactive compound that exerts its cellular effects through the modulation of several critical signaling pathways. Its ability to inhibit the pro-survival and pro-proliferative MAPK, PI3K/Akt, and NF-κB pathways, while simultaneously inducing apoptosis, underscores its potential as a therapeutic agent, particularly in the context of cancer. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future research should focus on in vivo studies to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models.
References
- 1. This compound sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a | Semantic Scholar [semanticscholar.org]
- 3. This compound sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Butein Synthesis and its Role in Cellular Signaling: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butein (3,4,2′,4′-tetrahydroxychalcone) is a versatile chalcone with a wide range of documented biological activities, making it a compound of significant interest in drug discovery and development. This application note provides a detailed, robust, and efficient protocol for the laboratory synthesis of this compound. The featured method utilizes a thionyl chloride/ethanol (SOCl₂/EtOH) catalyst system for a one-step aldol condensation, offering high yields and procedural simplicity.[1][2][3][4][5] Additionally, this document outlines the key signaling pathways modulated by this compound, providing a visual representation of its molecular interactions within the cell.
Introduction
This compound is a natural flavonoid found in various plants, including the stems of Semecarpus anacardium and the heartwood of Dalbergia odorifera. It has garnered considerable attention for its potential therapeutic applications, attributed to its antioxidant, anti-inflammatory, and anticancer properties. The synthesis of this compound in a laboratory setting allows for the production of a pure compound for research purposes, eliminating the need for complex and time-consuming extraction from natural sources. The presented protocol is an improved method that avoids the necessity of protecting and deprotecting hydroxyl groups, a common drawback of traditional Claisen-Schmidt condensation methods.
This compound Synthesis Protocol
The synthesis of this compound is achieved through an aldol condensation reaction between 2,4-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde, catalyzed by SOCl₂ in ethanol.
Materials and Reagents
-
2,4-dihydroxyacetophenone
-
3,4-dihydroxybenzaldehyde
-
Thionyl chloride (SOCl₂)
-
Ethanol (EtOH)
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Protocol
-
In a suitable reaction vessel, dissolve 2,4-dihydroxyacetophenone (1 mmol) and 3,4-dihydroxybenzaldehyde (1 mmol) in ethanol (5.1 mL).
-
While stirring the solution at room temperature, add thionyl chloride (0.4 mL) dropwise.
-
Continue to stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction, add water and extract the mixture with ethyl acetate.
-
Wash the ethyl acetate layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound product.
-
For further purification, the crude product can be subjected to reversed-phase preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | 2,4-dihydroxyacetophenone, 3,4-dihydroxybenzaldehyde | |
| Catalyst | SOCl₂/EtOH | |
| Molar Ratio of Reactants | 1:1 | |
| SOCl₂ Concentration | 1 mol L⁻¹ | |
| Reaction Time | 1 hour | |
| Reaction Temperature | Room Temperature | |
| Yield | Up to 88% | |
| Purification Method | Extraction with ethyl acetate, preparative HPLC |
Alternative Synthesis Method: Claisen-Schmidt Condensation
The traditional method for this compound synthesis is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. While effective, this method often requires the protection and subsequent deprotection of the hydroxyl groups on the starting materials, which can add complexity and length to the overall process.
This compound in Cellular Signaling
This compound exerts its biological effects by modulating a variety of intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
This compound Synthesis Workflow
Caption: Workflow for the laboratory synthesis of this compound.
Key Signaling Pathways Modulated by this compound
This compound has been shown to interact with several key signaling cascades involved in inflammation, cell proliferation, and apoptosis.
1. PI3K/Akt and MAPK Signaling Pathways
This compound can inhibit the PI3K/Akt and MAPK (ERK, p38) signaling pathways. This inhibition can lead to the suppression of cancer cell growth and sensitize cancer cells to other therapeutic agents.
Caption: this compound's inhibition of PI3K/Akt and MAPK pathways.
2. NF-κB Signaling Pathway
This compound is a known inhibitor of the NF-κB signaling pathway. By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory mediators.
Caption: this compound's inhibitory effect on the NF-κB pathway.
3. STAT3 Signaling Pathway
This compound has been demonstrated to suppress the activation of STAT3 (Signal Transducer and Activator of Transcription 3). This inhibition can down-regulate the expression of STAT3-regulated gene products involved in cell survival and proliferation.
Caption: this compound's suppression of the STAT3 signaling pathway.
Conclusion
This application note provides a comprehensive and user-friendly protocol for the synthesis of this compound, a chalcone of significant interest in biomedical research. The detailed experimental procedure, coupled with quantitative data, offers a reliable method for obtaining high-purity this compound for laboratory use. Furthermore, the visualization of the key signaling pathways modulated by this compound provides a clear framework for understanding its molecular mechanism of action, which is invaluable for researchers in the fields of pharmacology and drug development.
References
- 1. This compound provides neuroprotective and anti‐neuroinflammatory effects through Nrf2/ARE‐dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound Derivatives Repress DDX3 Expression by Inhibiting PI3K/AKT Signaling Pathway in MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound suppresses constitutive and inducible signal transducer and activator of transcription (STAT) 3 activation and STAT3-regulated gene products through the induction of a protein tyrosine phosphatase SHP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Butein for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butein (3,4,2',4'-tetrahydroxychalcone) is a plant polyphenol known for its wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] For researchers investigating its therapeutic potential, proper handling and dissolution are critical for obtaining reliable and reproducible results in cell culture experiments. This compound's hydrophobic nature presents a challenge, as it is sparingly soluble in aqueous media.[3] These application notes provide detailed protocols for dissolving this compound, preparing stock and working solutions, and an overview of the key signaling pathways it modulates.
Solubility of this compound
This compound is a crystalline solid that is practically insoluble in water but soluble in several organic solvents.[3][4] The choice of solvent is critical to ensure complete dissolution and minimize solvent-induced cytotoxicity in cell culture. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro studies.
Data Presentation: Solubility of this compound in Common Solvents
The following table summarizes the solubility of this compound in various organic solvents, providing a reference for preparing high-concentration stock solutions.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | ~73.4 mM | |
| 51 mg/mL | 187.3 mM | ||
| 55 mg/mL | 202.0 mM | ||
| ≥13.6 mg/mL | ≥50.0 mM | ||
| Ethanol | ~20 mg/mL | ~73.4 mM | |
| 51 mg/mL | 187.3 mM | ||
| Dimethylformamide (DMF) | ~25 mg/mL | ~91.8 mM | |
| Water | Insoluble | - | |
| DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL | ~1.8 mM |
Note: The molecular weight of this compound is 272.25 g/mol . Sonication or gentle heating (to 37°C) can aid in the dissolution process.
Experimental Protocols
Protocol for Preparing a Concentrated this compound Stock Solution (e.g., 50 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution, which can be stored for later use and diluted to various working concentrations.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L x 0.001 L x 272.25 g/mol x 1000 mg/g = 13.61 mg
-
-
Weighing this compound:
-
Under a chemical fume hood, carefully weigh 13.61 mg of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed this compound into a sterile tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if needed.
-
-
Sterilization (Optional but Recommended):
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for long-term storage and use in sensitive cell culture applications.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C . The stock solution in DMSO is stable for at least one month when stored at -20°C. Avoid storing aqueous dilutions for more than a day.
-
Protocol for Preparing this compound Working Solutions for Cell Treatment
This protocol outlines the dilution of the concentrated stock solution into the final working concentration in cell culture medium.
Materials:
-
Concentrated this compound stock solution (e.g., 50 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile tubes and pipettes
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
-
Calculate the Dilution:
-
Determine the volume of stock solution needed for your desired final concentration. For example, to prepare 1 mL of medium with a final this compound concentration of 50 µM:
-
V1 (Stock) = (C2 (Final) x V2 (Final)) / C1 (Stock)
-
V1 = (50 µM x 1000 µL) / 50,000 µM = 1 µL
-
-
Dilution:
-
Add 1 µL of the 50 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium to achieve a final concentration of 50 µM.
-
Mix gently by pipetting or inverting the tube.
-
-
Control Group:
-
It is crucial to prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest this compound concentration. This ensures that any observed effects are due to this compound and not the solvent. The final concentration of DMSO in the culture media should ideally be kept below 0.1% to avoid cytotoxicity.
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Visualization of Workflow and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the key steps from dissolving this compound powder to its application in cell culture experiments.
Caption: Workflow for preparing and using this compound in cell culture.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways involved in cell proliferation, survival, and inflammation.
Caption: this compound inhibits pro-survival (NF-κB, STAT3) and activates tumor suppressor (FOXO3a) pathways.
Conclusion
The successful use of this compound in cell culture hinges on its proper dissolution and handling. Due to its poor aqueous solubility, DMSO is the recommended solvent for creating concentrated stock solutions. Researchers must maintain a low final concentration of the solvent in the culture medium and always include a vehicle control to ensure the validity of experimental findings. Understanding the molecular pathways targeted by this compound, such as NF-κB, STAT3, and FOXO3a, is essential for designing experiments and interpreting results in the context of cancer research and drug development.
References
- 1. This compound, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
Butein in Preclinical Research: A Guide to Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of butein dosage and administration strategies commonly employed in various animal models, based on peer-reviewed scientific literature. This document aims to serve as a practical guide for designing and executing preclinical studies involving this promising natural compound.
Quantitative Data Summary
The following tables summarize the dosages, routes of administration, and experimental contexts of this compound used in several key animal studies. This allows for easy comparison and aids in the selection of an appropriate starting point for novel research.
Table 1: this compound Dosage and Administration in Rat Models
| Disease Model | Animal Strain | This compound Dosage | Administration Route | Frequency | Treatment Duration | Key Findings |
| Chronic Heart Failure | Sprague-Dawley Rats | 100 mg/kg | Oral Gavage | Daily | 6 weeks | Inhibited oxidative stress and alleviated myocardial dysfunction.[1][2][3] |
| 5-FU-Induced Hepatotoxicity | Male Albino Rats | 50 and 100 mg/kg/day | Oral Gavage | Daily | 14 days | Attenuated liver injury by reducing oxidative stress and inflammation.[4] |
| Pharmacokinetic Study | Not Specified | Not Specified | Parenteral and Oral | Single Dose | 24 hours | 53% and 20% of the dose excreted in bile after parenteral and oral administration, respectively.[5] |
| Pharmacokinetic Study | Sprague-Dawley Rats | 5 mg/kg | Intravenous Injection | Single Dose | Not Specified | A serum concentration of 1.2 µg/mL was achieved. |
| Balloon-Injured Carotid Arteries | Wistar Rats | Not Specified | Systemic | Not Specified | Not Specified | Attenuated neointima formation. |
Table 2: this compound Dosage and Administration in Mouse Models
| Disease Model | Animal Strain | This compound Dosage | Administration Route | Frequency | Treatment Duration | Key Findings |
| Oral Squamous Cell Carcinoma | Nude Mice | 10 mg/kg | Intraperitoneal Injection | Every 2 days | Until tumor volume reached ~800 mm³ | Markedly inhibited tumor growth. |
| Indomethacin-Induced Gastric Ulcer | Not Specified | 10, 20, and 40 mg/kg | Gastric Gavage | Single Dose | 6 hours post-induction | Exerted 50.8%, 65.9%, and 87.1% antiulcer effects, respectively. |
| Nociception and Inflammation | Swiss Mice | 10, 15, and 20 mg/kg | Oral | Not Specified | Not Specified | Significantly decreased carrageenan-induced paw edema and acetic acid-induced writhing. |
| Lymphedema | Not Specified | Not Specified | Oral | Not Specified | Not Specified | A this compound derivative suppressed limb volume by 70%. |
Experimental Protocols
This section details the methodologies from key studies to facilitate replication and adaptation of these experimental designs.
Protocol 1: Evaluation of this compound in a Rat Model of Chronic Heart Failure
Objective: To assess the effect of this compound on oxidative stress injury in rats with chronic heart failure (CHF).
Animal Model:
-
Species: Sprague-Dawley Rats.
-
Model Induction: CHF is induced by abdominal aortic coarctation (AAC).
This compound Administration:
-
Preparation: The specific vehicle for this compound was not detailed in the provided search results. A common practice is to suspend this compound in a vehicle like corn oil or a solution with a small percentage of DMSO.
-
Dosage: 100 mg/kg body weight.
-
Route: Oral gavage.
-
Frequency: Daily.
-
Duration: 6 weeks.
Experimental Groups:
-
Sham + PBS: Sham-operated rats receiving phosphate-buffered saline.
-
Sham + this compound: Sham-operated rats receiving 100 mg/kg this compound.
-
CHF + PBS: CHF model rats receiving phosphate-buffered saline.
-
CHF + this compound: CHF model rats receiving 100 mg/kg this compound.
Outcome Measures:
-
Cardiac function assessment (e.g., LVEF, LVFS).
-
Markers of oxidative stress (e.g., ROS, SOD, MDA).
-
Cardiac injury markers (e.g., CK-MB, LDH).
-
Histopathological examination of myocardial tissue.
-
Western blot analysis of the ERK/Nrf2 signaling pathway.
Protocol 2: Investigation of this compound's Hepatoprotective Effects Against 5-FU-Induced Toxicity
Objective: To evaluate the protective effects of this compound against 5-Fluorouracil (5-FU)-induced hepatotoxicity in rats.
Animal Model:
-
Species: Male Albino Rats.
-
Model Induction: A single intraperitoneal injection of 5-FU (150 mg/kg) on day 14.
This compound Administration:
-
Preparation: this compound is suspended in corn oil. A pilot study confirmed a 20 mg/mL suspension is administrable via oral gavage.
-
Dosage: 50 and 100 mg/kg body weight.
-
Route: Oral gavage.
-
Frequency: Daily.
-
Duration: 14 days of pre-treatment before 5-FU injection.
Experimental Groups:
-
Control: Received corn oil daily for 14 days.
-
5-FU: Received corn oil for 14 days followed by a single dose of 5-FU.
-
This compound (50 mg/kg) + 5-FU: Received 50 mg/kg this compound for 14 days followed by a single dose of 5-FU.
-
This compound (100 mg/kg) + 5-FU: Received 100 mg/kg this compound for 14 days followed by a single dose of 5-FU.
Outcome Measures:
-
Serum liver enzymes (ALT, AST).
-
Inflammatory cytokines (IL-6, IL-10, NF-κB).
-
Oxidative stress markers (MDA, GSH).
-
Gene and protein expression (TNF-α, caspase-3, NRF2).
-
Histopathological assessment of liver tissue.
Protocol 3: Assessment of this compound's Antitumor Activity in an Oral Squamous Cell Carcinoma Xenograft Model
Objective: To determine the therapeutic efficacy of this compound on the growth of oral squamous cell carcinoma in a xenograft mouse model.
Animal Model:
-
Species: 6-week-old female athymic nude mice.
-
Model Induction: Subcutaneous injection of CAL27 cells (2 x 10⁶) into the right flank. Treatment begins when tumor volume reaches approximately 100 mm³.
This compound Administration:
-
Preparation: this compound is dissolved in corn oil containing 0.5% DMSO.
-
Dosage: 10 mg/kg body weight.
-
Route: Intraperitoneal injection.
-
Frequency: Every 2 days.
-
Duration: Until tumor volume reaches about 800 mm³.
Experimental Groups:
-
Vehicle: Mice with tumors receiving the vehicle control (0.5% DMSO in corn oil).
-
This compound: Mice with tumors receiving 10 mg/kg this compound.
Outcome Measures:
-
Tumor volume and weight.
-
Body weight of the mice.
-
Histological analysis of major organs (kidney, lung, heart, liver) for toxicity assessment.
-
Blood analysis (WBC, RBC, Hb, BUN, AST, ALT).
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
References
- 1. This compound Inhibits Oxidative Stress Injury in Rats with Chronic Heart Failure via ERK/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Oxidative Stress Injury in Rats with Chronic Heart Failure via ERK/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Oxidative Stress Injury in Rats with Chronic Heart Failure via ERK/Nrf2 Signaling | FUJIFILM VisualSonics [visualsonics.com]
- 4. This compound mitigates 5-FU-triggered hepatotoxicity via antioxidant, anti-inflammatory, and anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and excretion of this compound, 2',3,4-trihydroxychalcone, 3-O-methylthis compound, 4-O-methylthis compound and 2',4',4-trihydroxychalcone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Butein as a Tool to Investigate Apoptosis and Necroptosis in Cancer Cells
Introduction
Butein (3,4,2′,4′-tetrahydroxychalcone) is a plant polyphenol with demonstrated anti-cancer properties across a variety of cancer cell lines.[1][2][3] It serves as a valuable tool for researchers studying programmed cell death mechanisms, as it has been shown to induce both apoptosis and necroptosis.[4][5] These application notes provide a comprehensive overview of the use of this compound in cancer cell research, including its mechanisms of action, protocols for key experiments, and a summary of its effects on various cancer cell lines.
Mechanisms of Action
This compound exerts its cytotoxic effects on cancer cells through the modulation of multiple signaling pathways, leading to either apoptotic or necroptotic cell death.
This compound-Induced Apoptosis
This compound triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This is characterized by the activation of caspases, DNA fragmentation, and changes in the expression of Bcl-2 family proteins.
Key molecular events in this compound-induced apoptosis include:
-
Inhibition of Pro-Survival Pathways: this compound has been shown to inhibit the PI3K/Akt and NF-κB signaling pathways, which are critical for cancer cell survival and proliferation.
-
Modulation of Bcl-2 Family Proteins: It decreases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.
-
Caspase Activation: this compound treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3). Activated caspase-3 is responsible for the cleavage of key cellular substrates, including PARP, leading to the execution of apoptosis.
-
Induction of Reactive Oxygen Species (ROS): this compound can induce the production of ROS, which can, in turn, trigger apoptosis.
This compound-Induced Necroptosis
In addition to apoptosis, this compound has been found to induce necroptosis, a form of programmed necrosis, in cancer cells. This pathway is particularly relevant in apoptosis-resistant cancers.
Key molecular events in this compound-induced necroptosis include:
-
Upregulation of Necroptosis Markers: this compound treatment increases the expression of key necroptosis-mediating proteins, specifically phosphorylated receptor-interacting serine/threonine-protein kinase 3 (p-RIP3) and phosphorylated mixed lineage kinase domain-like kinase (p-MLKL).
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| PC-3 | Prostate Cancer | 21.14 | 48 | |
| DU145 | Prostate Cancer | 28.45 | 48 | |
| CAL27 | Oral Squamous Cell Carcinoma | 4.361 | 48 | |
| SCC9 | Oral Squamous Cell Carcinoma | 3.458 | 48 | |
| A2780 | Ovarian Cancer | 64.7 ± 6.27 | Not Specified | |
| SKOV3 | Ovarian Cancer | 175.3 ± 61.95 | Not Specified |
Table 2: Effects of this compound on Apoptotic and Necroptotic Markers
| Cell Line | This compound Concentration (µM) | Effect on Apoptotic Markers | Effect on Necroptotic Markers | Reference |
| PC-3 | 0, 5, 10, 15 | Increased cleaved caspase-3, cleaved PARP, Bax; Decreased caspase-3, PARP, Bcl-2 | Increased p-RIP3, p-MLKL | |
| DU145 | 0, 5, 10, 15 | Increased cleaved caspase-3, cleaved PARP, Bax; Decreased caspase-3, PARP, Bcl-2 | Increased p-RIP3, p-MLKL | |
| LNCaP | 10-30 | Increased cleavage of PARP, activation of caspases-3, -8, and -9; Altered Bax/Bcl-2 ratio | Not specified | |
| HL-60 | Not Specified | Increased caspase-3 activity; Decreased Bcl-2, Increased Bax | Not specified | |
| C-33A | 30 | Downregulation of Bcl-xL; Increased caspase-9 and -8 activity | Not specified | |
| SiHa | 30 | Downregulation of Bcl-xL; Increased caspase-9 and -8 activity | Not specified |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on apoptosis and necroptosis are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 15, 20, 30 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis and Necroptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necroptotic cells.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V-FITC/PE, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC/PE and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necroptotic cells can be further confirmed by the absence of caspase activation.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and necroptosis signaling pathways.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-RIP3, anti-p-MLKL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
Caption: Signaling pathways of this compound-induced apoptosis and necroptosis.
References
- 1. This compound Induces Apoptosis and Inhibits Prostate Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a Plant Polyphenol, on Apoptosis and Necroptosis of Prostate Cancer Cells in 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of this compound, a Plant Polyphenol, on Apoptosis and Necroptosis of Prostate Cancer Cells in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Butein Treatment in 2D and 3D Cell Cultures
Introduction
Butein (3,4,2′,4′-tetrahydroxychalcone) is a polyphenolic compound and a chalcone derivative found in various plants, including the stems of Rhus verniciflua Stokes.[1] It has garnered significant attention in cancer research due to its diverse biological activities, including anti-inflammatory, antioxidant, and potent anti-tumor effects against a wide range of cancers.[2][3] this compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in both in vitro and in vivo models.[4][5] Its mechanism of action is multi-targeted, affecting several key signaling pathways involved in tumorigenesis.
Mechanism of Action
This compound exerts its anti-cancer effects by modulating multiple cellular signaling pathways. It is known to be a potent inhibitor of protein tyrosine kinases and affects downstream signaling cascades critical for cancer cell survival, proliferation, and metastasis. Key pathways targeted by this compound include:
-
PI3K/AKT/mTOR Pathway: this compound inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central signaling node for cell growth and survival. This inhibition leads to downstream effects like the activation of pro-apoptotic proteins and cell cycle arrest.
-
MAPK Pathway: The compound has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPK) such as ERK and p38, which are involved in cell proliferation and survival.
-
NF-κB Pathway: this compound is a known inhibitor of the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival. It can prevent the degradation of IκBα, thereby blocking the nuclear translocation and activity of NF-κB.
-
STAT3 Pathway: It can suppress both constitutive and inducible activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often overactive in cancer, leading to reduced expression of genes involved in proliferation and survival.
-
FOXO3a Regulation: this compound can promote the nuclear localization and activation of the transcription factor FOXO3a, which in turn increases the expression of cell cycle inhibitors like p27kip1, leading to cell cycle arrest.
-
Apoptosis Induction: this compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases-3, -8, and -9, and cleavage of Poly (ADP-ribose) polymerase (PARP). It also promotes the degradation of anti-apoptotic proteins like MCL-1 through ubiquitination.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This compound's IC50 values vary across different cancer cell lines and treatment durations.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| RS4-11 | B-cell Acute Lymphoblastic Leukemia | 22.29 | Not Specified | |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 20.10 | Not Specified | |
| CEM-C7 | T-cell Acute Lymphoblastic Leukemia | 22.89 | Not Specified | |
| PC-3 | Prostate Cancer | 21.14 | 48 | |
| DU145 | Prostate Cancer | 28.45 | 48 | |
| CAL27 | Oral Squamous Cell Carcinoma | 4.361 | 48 | |
| SCC9 | Oral Squamous Cell Carcinoma | 3.458 | 48 | |
| A549 | Non-Small Cell Lung Cancer | 35.1 | 72 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 55.7 | 72 | |
| A2780 | Ovarian Cancer | 64.7 | 48 | |
| SKOV3 | Ovarian Cancer | 175.3 | 48 | |
| MCF-7 (Derivative 3c) | Breast Cancer | 22.72 | 48 | |
| MDA-MB-231 (Derivative 3c) | Breast Cancer | 20.51 | 48 |
Experimental Protocols
2D Cell Culture Protocols
Protocol 1: Cell Viability Assay (MTS/MTT/CCK8)
This protocol is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., 20 µL of MTS or CCK8 solution, or MTT solution to a final concentration of 0.1 mg/mL) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK8, 550 nm for MTT after solubilization) using a microplate reader.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Seeding and Treatment: Seed 1 x 10⁵ to 5 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided with a commercial kit (e.g., Annexin V-FITC Apoptosis Detection Kit). Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. This will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight) for fixation.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can also indicate apoptosis.
Protocol 4: Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins within the signaling pathways affected by this compound.
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, p27, cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using an imaging system.
3D Spheroid Culture Protocols
Protocol 5: Spheroid Formation and Treatment
This protocol describes how to generate and treat 3D multicellular tumor spheroids, which more closely mimic in vivo tumor microenvironments.
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well for PC-3 or DU145) into a 96-well ultra-low attachment (ULA) round-bottom plate.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 500 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells. Culture for 3-5 days to allow for the formation of compact spheroids. Optionally, exchange half the volume of the medium every 2-3 days.
-
This compound Treatment: Once spheroids have formed, carefully add fresh medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 15 µM).
-
Incubation: Incubate the spheroids with this compound for the desired duration (e.g., 48 hours).
Protocol 6: Spheroid Viability Assay (Live/Dead Staining)
This fluorescence microscopy-based assay assesses cell viability within the 3D spheroid structure.
-
Spheroid Treatment: Generate and treat spheroids with this compound as described in Protocol 5.
-
Staining Solution Preparation: Prepare a staining solution containing Fluorescein Diacetate (FDA) for live cells (green fluorescence) and Propidium Iodide (PI) for dead cells (red fluorescence). A typical concentration is 5 µg/mL for FDA and 10 µg/mL for PI.
-
Staining: Carefully remove some of the medium from each well and add the staining solution.
-
Incubation: Incubate the spheroids for 15-30 minutes at 37°C, protected from light.
-
Imaging: Visualize the spheroids using a fluorescence microscope. Capture images in the brightfield, green (FITC), and red (TRITC) channels.
-
Analysis: Analyze the images to qualitatively or quantitatively assess the ratio of live to dead cells within the spheroid. A decrease in green fluorescence and an increase in red fluorescence indicate cytotoxic effects. Spheroid viability can also be quantified using a WST-8-based assay kit according to the manufacturer's instructions.
Visualizations
Figure 1. this compound's multi-target mechanism of action in cancer cells.
Figure 2. General experimental workflow for 2D cell culture analysis.
References
- 1. Effect of this compound, a Plant Polyphenol, on Apoptosis and Necroptosis of Prostate Cancer Cells in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of this compound, a tetrahydroxychalcone to obliterate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis and Inhibits Prostate Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Butein: A Potent Inhibitor of STAT3 Signaling for Research and Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling, playing a pivotal role in cell proliferation, survival, and angiogenesis. Its constitutive activation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Butein (3,4,2',4'-tetrahydroxychalcone), a natural flavonoid, has emerged as a powerful tool for studying and targeting the STAT3 signaling pathway. This document provides detailed application notes on the utility of this compound as a STAT3 inhibitor and comprehensive protocols for its use in key cellular assays.
Mechanism of Action
This compound exerts its inhibitory effect on the STAT3 pathway through a multi-pronged mechanism. It has been shown to suppress both constitutive and interleukin-6 (IL-6)-inducible STAT3 activation in various cancer cell lines.[1][2] The primary mechanisms of this compound's action include:
-
Inhibition of Upstream Kinases: this compound inhibits the activation of Janus kinases (JAK1 and JAK2) and Src kinase, which are responsible for phosphorylating STAT3 at tyrosine 705, a critical step for its activation.[1][2]
-
Induction of SHP-1 Phosphatase: this compound induces the expression of the protein tyrosine phosphatase SHP-1.[1] SHP-1 dephosphorylates and inactivates STAT3, thus terminating the signaling cascade. The reversal of this compound's inhibitory effect by vanadate, a tyrosine phosphatase inhibitor, and the abrogation of this effect by SHP-1 siRNA underscore the critical role of SHP-1.
-
Downregulation of STAT3-Regulated Gene Products: By inhibiting STAT3 activation, this compound down-regulates the expression of various downstream target genes that are crucial for tumor cell survival and proliferation. These include anti-apoptotic proteins like Bcl-xL, Bcl-2, and Mcl-1, as well as the cell cycle regulator cyclin D1.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |
| U266 | Multiple Myeloma | MTT Assay | ~10 | |
| MM.1S | Multiple Myeloma | MTT Assay | 30-40 | |
| A2780 | Ovarian Cancer | MTT Assay | 64.7 ± 6.27 | |
| SKOV3 | Ovarian Cancer | MTT Assay | 175.3 ± 61.95 | |
| CAL27 | Oral Squamous Cell Carcinoma | MTS Assay | 4.361 | |
| SCC9 | Oral Squamous Cell Carcinoma | MTS Assay | 3.458 |
Table 2: Effect of this compound on STAT3 Phosphorylation
| Cell Line | This compound Concentration (µM) | Treatment Time | Inhibition of p-STAT3 (Tyr705) | Citation |
| U266 | 25 | 4 hours | Maximum inhibition | |
| U266 | 50 | 4 hours | Significant inhibition | |
| A2780 | Concentration-dependent | Not specified | Inhibition of IL-6 induced p-STAT3 | |
| SKOV3 | Concentration-dependent | Not specified | Inhibition of IL-6 induced p-STAT3 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits STAT3 signaling by blocking upstream kinases and inducing SHP-1 phosphatase.
Caption: Workflow for investigating the impact of this compound on STAT3 signaling in cancer cells.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on the STAT3 signaling pathway.
Cell Culture and this compound Treatment
-
Cell Lines: Culture human cancer cell lines with constitutively active STAT3 (e.g., U266, DU145, SCC4) or inducible STAT3 (e.g., MM.1S) in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound Preparation: Prepare a 50 mM stock solution of this compound in DMSO. Store in aliquots at -20°C. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10, 25, 50 µM) immediately before use.
-
Treatment: Seed cells at a density of 2 x 106 cells/mL. After allowing the cells to attach (for adherent cells), treat them with various concentrations of this compound or vehicle (DMSO) for the desired time periods (e.g., 4, 8, 12, 24 hours).
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load 30 µg of protein per lane onto a 7.5% or 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, SHP-1, Bcl-2, cyclin D1, or β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Following this compound treatment, prepare nuclear extracts from the cells using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (5’-GATCCTTCTGGGAATTCCTAGATC-3’) with [γ-32P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate 10 µg of nuclear extract with the labeled probe in a binding buffer for 20 minutes at room temperature. For competition assays, add an excess of unlabeled probe before adding the labeled probe.
-
Electrophoresis: Separate the protein-DNA complexes on a 5% non-denaturing polyacrylamide gel.
-
Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the bands.
This compound is a versatile and effective tool for researchers studying the STAT3 signaling pathway. Its well-characterized mechanism of action, involving the inhibition of upstream kinases and induction of SHP-1 phosphatase, makes it a valuable pharmacological inhibitor. The protocols provided herein offer a framework for investigating the cellular and molecular effects of this compound, facilitating further research into STAT3-mediated oncogenesis and the development of novel anti-cancer therapeutics.
References
Application Note and Protocols for Investigating Butein's Effect on Reactive Oxygen Species
Audience: Researchers, scientists, and drug development professionals.
Introduction Butein (3,4,2′,4′-tetrahydroxychalcone) is a flavonoid found in various plants, recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in the pathogenesis of numerous diseases.[3] this compound has emerged as a potent modulator of oxidative stress.[1] It exerts its effects through multiple mechanisms, including direct scavenging of free radicals and modulation of key cellular signaling pathways that regulate endogenous antioxidant defenses.[1] In some contexts, particularly in cancer cells, this compound can paradoxically induce ROS production to trigger apoptosis. This application note provides a comprehensive experimental design, detailed protocols, and data interpretation guidelines to investigate the multifaceted effects of this compound on ROS.
Part 1: Mechanism of Action & Signaling Pathways
This compound modulates cellular ROS levels primarily through two opposing mechanisms depending on the cellular context:
-
Antioxidant Effects (in response to oxidative stress): In models of oxidative stress, this compound enhances the cell's antioxidant capacity. It can directly scavenge free radicals due to its molecular structure rich in hydroxyl groups. More significantly, it activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under oxidative stress, this compound can promote the phosphorylation of kinases like ERK1/2, which facilitates the translocation of Nrf2 to the nucleus. Nuclear Nrf2 then binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLC), which is crucial for glutathione (GSH) synthesis. This fortified enzymatic defense system effectively neutralizes ROS, reduces mitochondrial dysfunction, and inhibits apoptosis.
-
Pro-oxidant Effects (in certain cancer cells): In specific cancer cell lines, such as neuroblastoma and prostate cancer cells, this compound has been shown to increase intracellular ROS levels. This elevation in ROS can be mediated by the activation of NADPH oxidase. The resulting oxidative stress disrupts the balance of pro- and anti-apoptotic proteins (e.g., reducing the Bcl-2/Bax ratio), activates caspases, and ultimately induces apoptotic cell death.
Signaling Pathway Diagram
Caption: this compound's antioxidant signaling pathway via ERK/Nrf2 activation.
Part 2: Experimental Design and Workflow
A typical experimental design to assess this compound's effect on ROS involves cell culture, treatment with this compound (with or without an oxidative stressor like H₂O₂), and subsequent analysis using a panel of assays.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound's effect on ROS.
Part 3: Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Cell culture medium (serum-free for incubation step).
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of complete medium and incubate overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound, with or without an oxidative stressor (e.g., H₂O₂). Include appropriate vehicle controls. Incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
96-well black-walled plates for fluorescence measurement.
-
Fluorescence microplate reader or fluorescence microscope.
Method:
-
Cell Seeding and Treatment: Seed cells and treat with this compound and/or a stressor as described in the MTT assay protocol.
-
Probe Loading: After treatment, remove the medium and wash the cells once with warm HBSS or serum-free medium.
-
Load the cells with a DCFH-DA working solution (e.g., 5-20 µM in HBSS) and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Alternatively, capture images using a fluorescence microscope.
-
Analysis: Normalize the fluorescence intensity of treated groups to the control group to determine the relative change in ROS levels.
Protocol 3: Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression levels of key proteins like Nrf2, HO-1, p-ERK, total ERK, and apoptosis markers (Bax, Bcl-2, Caspase-3).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Nuclear and cytoplasmic extraction kits (for Nrf2 translocation).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific to target proteins).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Method:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer. For Nrf2 translocation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Nrf2, anti-HO-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).
Protocol 4: Antioxidant Enzyme Activity Assays
Commercial kits are widely available and recommended for measuring the activity of enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). The general principle is outlined below.
-
Superoxide Dismutase (SOD) Activity: This assay is often based on the inhibition of a reaction that produces a colored product, such as the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. The SOD in the sample competes for the superoxide radicals, thus inhibiting the color development. The activity is measured spectrophotometrically.
-
Catalase (CAT) Activity: This assay typically measures the rate of H₂O₂ decomposition. The disappearance of H₂O₂ can be monitored directly by measuring the decrease in absorbance at 240 nm.
-
Glutathione Peroxidase (GPx) Activity: This assay couples the reduction of an organic hydroperoxide by GPx with the oxidation of GSH to GSSG. The GSSG is then recycled back to GSH by glutathione reductase, a process that consumes NADPH. The rate of NADPH disappearance is monitored by measuring the decrease in absorbance at 340 nm.
Part 4: Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment | Parameter | Result | Reference |
|---|---|---|---|---|
| Neuro-2A | 100 µM this compound + 2 mM NAC | Cell Viability | Recovered to ~43.5% (vs. This compound alone) | |
| H9c2 | 500 µM H₂O₂ | Apoptotic Cells | 66.8% of total cells | |
| H9c2 | 5 µM this compound + 500 µM H₂O₂ | Apoptotic Cells | 4.4% of total cells |
| H9c2 | 500 µM H₂O₂ | Bcl-2/Bax Ratio | 0.2-fold change vs. control | |
Table 2: Effect of this compound on ROS Levels
| Cell Line | Treatment | Parameter | Result | Reference |
|---|---|---|---|---|
| H9c2 | 5 µM this compound + 500 µM H₂O₂ | Intracellular ROS | Reduced to near control levels | |
| PC-3 | 15 µM this compound | Intracellular ROS | 34.41% increase vs. control | |
| DU145 | 15 µM this compound | Intracellular ROS | 21.22% increase vs. control |
| AGS | 20 µM this compound (1-3h) | Intracellular ROS | Significant increase | |
Table 3: Effect of this compound on Antioxidant Gene Expression
| Cell Line | Treatment | Parameter | Result (Fold Change vs. H₂O₂ alone) | Reference |
|---|---|---|---|---|
| H9c2 | 5 µM this compound + H₂O₂ | NQO1 mRNA | ~12-fold increase | |
| H9c2 | 5 µM this compound + H₂O₂ | HMOX1 (HO-1) mRNA | ~4-fold increase | |
| H9c2 | 5 µM this compound + H₂O₂ | GCLC mRNA | ~1.5-fold increase | |
| H9c2 | 5 µM this compound + H₂O₂ | SOD1 Protein | Significant increase |
| H9c2 | 5 µM this compound + H₂O₂ | Catalase Protein | Significant increase | |
References
Application Notes and Protocols for Assessing Butein's Anti-inflammatory Effects
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods to assess the anti-inflammatory properties of Butein. This document details the key in vitro and in vivo assays, the underlying signaling pathways, and provides structured protocols for experimental execution.
Introduction to this compound's Anti-inflammatory Activity
This compound (3,4,2',4'-tetrahydroxychalcone) is a natural flavonoid known for its diverse biological activities, including potent anti-inflammatory effects.[1][2] Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3] this compound has been shown to suppress the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as nitric oxide (NO) and prostaglandin E2 (PGE2).[2] These properties make this compound a promising candidate for the development of novel anti-inflammatory therapeutics.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting critical signaling cascades involved in the inflammatory response. Understanding these pathways is crucial for designing and interpreting experiments.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been demonstrated to inhibit this pathway through several mechanisms:
-
Inhibition of IκBα Kinase (IKK) Activity: this compound directly inhibits IKK, preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.
-
Suppression of p65 Nuclear Translocation: By stabilizing IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB.
-
Reduced NF-κB DNA Binding: Consequently, the binding of NF-κB to the promoter regions of pro-inflammatory genes is diminished.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to suppress the phosphorylation of ERK and JNK, thereby inhibiting the downstream activation of transcription factors that regulate the expression of pro-inflammatory genes.
In Vitro Assessment of Anti-inflammatory Effects
A variety of in vitro assays can be employed to characterize the anti-inflammatory potential of this compound. A general workflow for in vitro screening is depicted below.
Measurement of Nitric Oxide (NO) Production
Principle: this compound's ability to suppress the production of NO, a key inflammatory mediator, is quantified using the Griess reaction, which measures the accumulation of nitrite (a stable metabolite of NO) in cell culture supernatants.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines
Principle: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or animal serum.
Protocol:
-
Sample Preparation: Prepare cell culture supernatants or serum samples as described in the NO assay or from in vivo studies.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration based on the standard curve.
Western Blot Analysis of Signaling Proteins
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound and/or an inflammatory stimulus, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, IκBα, phospho-ERK, phospho-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Reactive Oxygen Species (ROS)
Principle: The production of intracellular ROS can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Protocol:
-
Cell Treatment: Treat cells with this compound and an ROS-inducing agent.
-
Probe Loading: Incubate the cells with 5 µM H2DCFDA at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
In Vivo Assessment of Anti-inflammatory Effects
In vivo models are essential for evaluating the therapeutic potential of this compound in a physiological context.
Carrageenan-Induced Paw Edema in Mice
Principle: This is a classic model of acute inflammation. The increase in paw volume after carrageenan injection is measured to assess the anti-edematous effect of this compound.
Protocol:
-
Animal Dosing: Administer this compound (e.g., 10, 15, and 20 mg/kg) or a vehicle control orally to mice.
-
Inflammation Induction: After 30-60 minutes, inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the control group.
Quantitative Data from In Vivo Studies
The following table summarizes representative quantitative data on the anti-inflammatory effects of this compound in an in vivo model.
| Model | Parameter | Treatment Group | Dosage | Result | Reference |
| Carrageenan-Induced Paw Edema | Paw Volume (mL) | Control | - | 0.65 ± 0.04 | |
| This compound | 10 mg/kg | 0.48 ± 0.03 | |||
| This compound | 15 mg/kg | 0.36 ± 0.02 | |||
| This compound | 20 mg/kg | 0.25 ± 0.01 | |||
| Carrageenan-Induced Air Pouch | TNF-α (pg/mL) | Control | - | 185.6 ± 10.2 | |
| This compound | 20 mg/kg | 112.4 ± 8.5 | |||
| IL-1β (pg/mL) | Control | - | 154.2 ± 9.8 | ||
| This compound | 20 mg/kg | 98.7 ± 7.6 | |||
| IL-6 (pg/mL) | Control | - | 168.9 ± 11.3 | ||
| This compound | 20 mg/kg | 105.1 ± 9.1 |
*p < 0.05 compared to the control group.
Conclusion
The methods and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's anti-inflammatory properties. By employing a combination of in vitro and in vivo assays, researchers can elucidate the mechanisms of action and assess the therapeutic potential of this compound for the treatment of inflammatory diseases. Careful adherence to these standardized protocols will ensure the generation of reliable and reproducible data.
References
- 1. This compound, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Promotes Lineage Commitment of Bone Marrow-Derived Stem Cells into Osteoblasts via Modulating ERK1/2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of adipocyte inflammation and macrophage chemotaxis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Butein Stability and Degradation in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of butein in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is known to be relatively unstable in aqueous solutions, particularly under physiological conditions. Its stability is significantly influenced by factors such as pH, temperature, and the solvent used. Notably, this compound is less stable than its tautomer, butin, especially in commonly used cell culture media like Dulbecco's Modified Eagle Medium (DMEM) at 37°C and pH 7.2.[1]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor in this compound's stability. While specific kinetic data across a wide pH range is not extensively documented in the literature, it is known that the spectral properties of this compound are pH-dependent, indicating changes in its chemical structure.[1] Generally, flavonoids are more stable at a slightly acidic pH. At physiological or alkaline pH, the degradation of this compound is expected to be more rapid.
Q3: What are the known degradation products of this compound?
Q4: How should I prepare and store this compound stock solutions?
A4: To maximize the stability of this compound stock solutions, it is recommended to dissolve it in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). For storage, it is advisable to prepare high-concentration stock solutions, aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store them at -20°C for short-term use (up to 2 weeks) or at -80°C for long-term storage (up to 6 months). Protect stock solutions from light.
Q5: Can I use this compound in cell culture experiments?
A5: Yes, this compound is widely used in cell culture experiments. However, due to its instability in aqueous media, it is crucial to take precautions.[1] Always prepare fresh dilutions of this compound in your cell culture medium immediately before treating the cells. Minimize the pre-incubation time of this compound in the medium to ensure the cells are exposed to the intended concentration.
Troubleshooting Guide
Issue 1: Inconsistent or Lack of Biological Activity in Experiments
-
Possible Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment. Do not use previously prepared and stored aqueous solutions.
-
Minimize Incubation Time in Media: Add the this compound solution to your cell cultures as soon as possible after dilution in the media.
-
Verify Stock Solution Integrity: If instability is suspected, prepare a fresh stock solution from a new vial of this compound powder.
-
Control Experimental Conditions: Ensure the pH and temperature of your experimental setup are consistent and controlled.
-
Issue 2: Precipitate Formation in the this compound Solution
-
Possible Cause: Poor solubility of this compound in the chosen solvent or buffer.
-
Troubleshooting Steps:
-
Check Solvent Compatibility: Ensure you are using a recommended solvent for the initial stock solution (e.g., DMSO, ethanol).
-
Avoid High Aqueous Concentrations: this compound has limited solubility in purely aqueous buffers. When diluting the stock solution, ensure the final concentration does not exceed its solubility limit in the aqueous medium.
-
Sonication: Gentle sonication can help to dissolve this compound in the stock solvent.
-
Issue 3: Variability Between Experimental Repeats
-
Possible Cause: Inconsistent handling and preparation of this compound solutions.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure a standardized protocol for the preparation and handling of this compound solutions is followed for all experiments.
-
Aliquot Stock Solutions: Aliquot stock solutions to avoid variability introduced by multiple freeze-thaw cycles.
-
Protect from Light: this compound is a phenolic compound and may be sensitive to light. Protect stock and working solutions from direct light exposure.
-
Quantitative Data Summary
Due to the limited availability of comprehensive kinetic data in the public domain, this table provides a summary of qualitative stability information and general recommendations. Researchers are encouraged to perform their own stability assessments under their specific experimental conditions.
| Parameter | Condition | Observation/Recommendation |
| Stability in Cell Culture Media | DMEM, pH 7.2, 37°C | Unstable compared to its tautomer, butin.[1] |
| pH Sensitivity | General | Stability is pH-dependent; generally more stable in slightly acidic conditions. |
| Stock Solution Storage (in DMSO) | -20°C | Stable for up to 2 weeks. |
| Stock Solution Storage (in DMSO) | -80°C | Stable for up to 6 months. |
| Light Exposure | General | As a polyphenol, protection from light is recommended to prevent photodegradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
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Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex or sonicate briefly until the this compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for a Forced Degradation Study of this compound
This protocol provides a general framework. Specific concentrations and time points should be optimized based on preliminary experiments.
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Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
-
Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), HPLC-grade water, HPLC-grade acetonitrile, formic acid, HPLC system with a PDA or UV detector and a mass spectrometer (LC-MS).
-
Procedure: a. Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis. b. Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the samples with 0.1 M HCl before analysis. c. Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature, protected from light, for various time points. d. Thermal Degradation: Store solid this compound powder and a this compound solution (in a suitable solvent) at an elevated temperature (e.g., 60°C) for an extended period. e. Photodegradation: Expose a this compound solution to a light source with a controlled wavelength and intensity for various time points. Keep a control sample in the dark. f. Analysis: Analyze the stressed samples and a control (unstressed) sample by a stability-indicating HPLC-UV/MS method. A reverse-phase C18 column is typically suitable. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is a common starting point. g. Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The mass spectrometer will aid in the structural elucidation of the degradation products.
Visualizations
Caption: Key degradation pathways of this compound in solution.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent results with this compound.
References
Technical Support Center: Overcoming Poor Butein Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Butein.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo bioavailability of this compound?
A1: The low oral bioavailability of this compound primarily stems from two key factors:
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Poor Aqueous Solubility: this compound is a hydrophobic molecule, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
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Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the gut and liver, reducing the amount of unchanged drug that reaches systemic circulation.
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of this compound:
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Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, can improve its solubility, protect it from degradation, and enhance its absorption.
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Prodrugs: Modifying the chemical structure of this compound to create a more soluble and stable prodrug can increase its absorption. The prodrug is then converted to the active this compound molecule within the body.
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and, consequently, its absorption.
Q3: Are there any reported in vivo toxicity concerns with this compound or its nanoformulations?
A3: Studies on this compound administered in vivo have generally shown it to be well-tolerated. For instance, in one study, there were no significant differences in body weight or observable pathological changes in major organs (spleen, kidney, lung, heart, and liver) between this compound-treated and control groups. Blood analysis also showed no significant differences in white blood cells, red blood cells, hemoglobin, blood urea nitrogen, aspartate aminotransferase, and alanine aminotransferase levels[1]. However, as with any nanoparticle-based system, it is crucial to evaluate the potential toxicity of the nanocarrier itself.[2][3][4]
Troubleshooting Guides
Low Encapsulation Efficiency
Problem: Low encapsulation efficiency (EE) of this compound in liposomes or nanoparticles.
| Possible Cause | Troubleshooting Steps |
| Poor affinity of this compound for the lipid bilayer or polymer matrix. | - Optimize Lipid/Polymer Composition: For liposomes, adjust the cholesterol content and the type of phospholipids. For polymeric nanoparticles, screen different polymers with varying hydrophobicity.[5] - pH Gradient Method (for ionizable drugs): While this compound is not strongly ionizable, slight pH adjustments of the hydration medium might marginally improve loading in some systems. |
| Drug precipitation during formulation. | - Increase Drug Solubility in Organic Phase: When using methods involving organic solvents (e.g., thin-film hydration for liposomes), ensure this compound is fully dissolved. Try different solvent systems or slightly warming the solution. - Optimize Drug-to-Lipid/Polymer Ratio: A high drug concentration can lead to saturation and precipitation. Experiment with lower drug-to-carrier ratios. |
| Suboptimal Formulation Method. | - Method Selection: For hydrophobic drugs like this compound, methods like thin-film hydration or reverse-phase evaporation are common for liposomes. For nanoparticles, nanoprecipitation or emulsion-based methods are often used. - Process Parameter Optimization: For sonication-based methods, optimize sonication time and power. For high-pressure homogenization, optimize pressure and the number of cycles. |
Nanoparticle Aggregation
Problem: this compound-loaded nanoparticles are aggregating, leading to increased particle size and instability.
| Possible Cause | Troubleshooting Steps |
| Insufficient Surface Charge. | - Zeta Potential Measurement: Measure the zeta potential of your nanoparticles. A value greater than +30 mV or less than -30 mV generally indicates good electrostatic stability. - Incorporate Charged Lipids/Polymers: Include charged lipids (e.g., phosphatidylglycerol) in liposome formulations or use polymers with charged functional groups. |
| Inadequate Steric Hindrance. | - PEGylation: Incorporate polyethylene glycol (PEG)-conjugated lipids or polymers into your formulation. The PEG chains create a steric barrier that prevents aggregation. - Use of Stabilizers: Employ surfactants or other stabilizers in your formulation to prevent particle growth. |
| High Nanoparticle Concentration. | - Dilution: Store nanoparticles at a lower concentration to reduce the frequency of particle collisions. - Concentration for In Vivo Use: If a higher concentration is needed for dosing, consider concentrating the formulation just before administration, or use methods like osmotic stress for concentration to minimize aggregation. |
Poor In Vivo Performance Despite Good In Vitro Characteristics
Problem: The this compound formulation shows good in vitro characteristics (e.g., high EE, stable particle size) but fails to significantly improve bioavailability in vivo.
| Possible Cause | Troubleshooting Steps |
| Instability in the Gastrointestinal Tract. | - Simulated GI Fluid Studies: Evaluate the stability of your formulation in simulated gastric and intestinal fluids (SGF and SIF) to check for drug leakage or particle degradation. - Use of Protective Coatings: For oral administration, consider enteric coatings to protect nanoparticles from the acidic environment of the stomach. |
| Rapid Clearance from Circulation. | - PEGylation: Surface modification with PEG can reduce opsonization and subsequent uptake by the reticuloendothelial system (RES), prolonging circulation time. |
| Inefficient Absorption Across the Intestinal Epithelium. | - Incorporate Permeation Enhancers: Some excipients, such as certain surfactants, can act as permeation enhancers to improve absorption. - Targeting Ligands: For specific delivery, consider conjugating targeting ligands to the nanoparticle surface to facilitate receptor-mediated transcytosis across the intestinal epithelium. |
Data Presentation: Enhancing this compound Bioavailability
The following tables summarize quantitative data from studies that have successfully improved the solubility and in vivo bioavailability of this compound using different formulation strategies.
Table 1: Improvement of this compound Solubility
| Formulation Strategy | Key Excipients | Initial Solubility | Enhanced Solubility | Fold Increase | Reference |
| Solid Dispersion | PVP K-30, Poloxamer 407 | 3.15 µg/mL | 114.57 µg/mL | ~36.4 | |
| Prodrug | - | - | - | 6-fold increase in kinetic solubility |
Table 2: Enhancement of In Vivo Bioavailability of this compound
| Formulation Strategy | Animal Model | Pharmacokinetic Parameter | Improvement vs. Control | Reference |
| Prodrug | Murine | Active Metabolite in Blood | 5-fold increase | |
| Solid Dispersion | Rat | Tmax | Faster | |
| Cmax | Higher | |||
| AUC | Higher | |||
| Solid Lipid Nanoparticles (SLNs) | Rat | Serum AST and ALT levels | Reduced by 58% and 72% respectively |
Note: A direct comparative study of different this compound nanoformulations (liposomes, polymeric nanoparticles, etc.) with full pharmacokinetic profiles was not available in the searched literature. The data presented is compiled from studies on different enhancement strategies.
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the emulsification-solvent diffusion method.
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Preparation of Organic Phase: Dissolve a specific amount of this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent mixture (e.g., acetone/ethanol).
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Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).
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Emulsification: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid. Add the organic phase dropwise to the aqueous phase under continuous stirring to form a coarse emulsion.
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Homogenization: Subject the coarse emulsion to high-speed or high-pressure homogenization to reduce the droplet size.
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Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will solidify, forming the SLNs.
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Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove unencapsulated this compound and excess surfactant.
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This is a general protocol for encapsulating hydrophobic drugs like this compound.
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Lipid Film Formation: Dissolve this compound, phospholipids (e.g., phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Drying: Place the flask under a high vacuum for several hours to ensure complete removal of residual solvent.
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Hydration: Add an aqueous buffer to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
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Purification: Remove unencapsulated this compound by centrifugation, dialysis, or gel filtration.
Quantification of this compound in Rat Plasma by HPLC-UV
This protocol provides a general guideline for the analysis of this compound in biological samples.
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Sample Preparation (Protein Precipitation): To a known volume of rat plasma, add a protein precipitating agent (e.g., methanol or acetonitrile). Vortex and then centrifuge to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
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HPLC Analysis:
-
Column: A C8 or C18 reversed-phase column is typically used.
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Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good peak separation and shape.
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Flow Rate: Typically around 1.0 mL/min.
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Detection: UV detection at the wavelength of maximum absorbance for this compound.
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Quantification: Create a standard curve using known concentrations of this compound in blank plasma to quantify the amount of this compound in the unknown samples.
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Mandatory Visualizations
Signaling Pathways
This compound has been shown to exert its biological effects by modulating several key signaling pathways, including the NF-κB and PI3K/Akt pathways.
Caption: this compound inhibits the NF-κB signaling pathway by directly targeting the IKK complex.
Caption: this compound modulates the PI3K/Akt signaling pathway, affecting downstream cellular processes.
Experimental Workflow
Caption: Experimental workflow for evaluating the in vivo bioavailability of this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Effects of nanomaterial physicochemical properties on in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting Butein-induced cytotoxicity in normal cells
Welcome to the technical support center for researchers utilizing butein in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding this compound-induced cytotoxicity, with a particular focus on addressing unexpected effects in normal cells.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cytotoxicity in my normal (non-cancerous) control cell line after this compound treatment. What are the possible causes?
A1: While this compound generally exhibits selective cytotoxicity towards cancer cells, several factors can lead to toxicity in normal cells:
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High this compound Concentration: The concentration of this compound used may be too high for the specific normal cell line. We recommend performing a dose-response curve to determine the IC50 value for your particular cells.
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Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is non-toxic (generally <0.5%). Always include a vehicle-only control in your experiments.[1]
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Cell Line Sensitivity: Some normal cell lines may be inherently more sensitive to this compound due to their specific biology, such as expression of off-target proteins.
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Compound Instability: this compound may be unstable in the culture medium over the course of your experiment, leading to the formation of toxic byproducts.
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Contamination: Microbial contamination, such as mycoplasma, can compromise cell health and increase sensitivity to chemical compounds.[1]
Q2: My results for this compound-induced cytotoxicity are inconsistent between experiments. What could be the reason?
A2: Inconsistent results in cytotoxicity assays can stem from several experimental variables:
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Cell Density: Variations in the initial cell seeding density can significantly impact the outcome of cytotoxicity assays.[2] Ensure consistent cell numbers across experiments.
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Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their response to compounds. It is advisable to use cells within a defined passage number range.
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Reagent Variability: Ensure all reagents, including this compound stock solutions, culture media, and assay components, are fresh and consistently prepared.
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Incubation Time: The duration of this compound exposure is a critical factor. Ensure that incubation times are precisely controlled and consistent.[2]
Q3: How can I determine if the cell death I'm observing is apoptosis or necrosis?
A3: To distinguish between apoptosis and necrosis, you can perform an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis.
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Early apoptotic cells will be Annexin V-positive and PI-negative.
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Late apoptotic or necrotic cells will be both Annexin V-positive and PI-positive.
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Viable cells will be negative for both stains.[1]
This analysis will provide a quantitative measure of the different modes of cell death induced by this compound.
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity in normal cell lines treated with this compound.
Problem: High Cytotoxicity in Normal/Control Cell Line
| Potential Cause | Recommended Action |
| Incorrect this compound Concentration | Verify the calculations for your stock solution and final dilutions. Perform a new dose-response experiment with a wider range of concentrations to accurately determine the IC50 value for your specific normal cell line. |
| Solvent Toxicity | Prepare a vehicle-only control with the highest concentration of the solvent (e.g., DMSO) used in your experiment. If you observe cytotoxicity in this control, reduce the solvent concentration. |
| Cell Line Specific Sensitivity | Research the literature for reported effects of this compound on your specific cell line. Consider testing a different, less sensitive normal cell line as a control. |
| Compound Purity and Stability | Verify the purity of your this compound stock. Assess the stability of this compound in your culture medium over the experimental time course. |
| Contamination | Test your cell cultures for mycoplasma and other potential microbial contaminants. Use a fresh, confirmed-clean batch of cells for subsequent experiments. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cell lines as reported in the literature. This data can help you to contextualize your own results.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| CAL27 | Oral Squamous Carcinoma | 4.361 | |
| SCC9 | Oral Squamous Carcinoma | 3.458 | |
| PC-3 | Prostate Cancer | 21.14 | |
| DU145 | Prostate Cancer | 28.45 | |
| RS4-11 | Acute Lymphoblastic Leukemia | ~20 | |
| A2780 | Ovarian Cancer | 64.7 | |
| SKOV3 | Ovarian Cancer | 175.3 | |
| MDA-MB-231 | Breast Cancer | 20.51 (derivative 3c) | |
| MCF-7 | Breast Cancer | 22.72 (derivative 3c) | |
| HPrEC | Normal Prostate Epithelial Cells | Not cytotoxic at concentrations effective against cancer lines | |
| HK-2 | Human Normal Proximal Tubular Cells | No adverse effect at concentrations effective against leukemia cells | |
| Normal Mononuclear Cells | Normal Blood Cells | No cytotoxicity at doses that inhibited primary ALL cells |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
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Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the desired this compound concentrations. Include vehicle and no-treatment controls.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
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Cell Treatment: Culture cells with the desired concentrations of this compound for the specified time.
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Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin-EDTA. Combine all cells.
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Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Analysis: Add 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Visualizations
Signaling Pathways Implicated in this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through the modulation of several key signaling pathways. Understanding these pathways can help in diagnosing unexpected cytotoxic effects. For instance, if a normal cell line overexpresses a particular pro-apoptotic target of this compound, it might exhibit unusual sensitivity.
Caption: this compound-induced apoptosis signaling pathways.
Experimental Workflow for Troubleshooting Cytotoxicity
The following diagram outlines a logical workflow for investigating unexpected cytotoxicity.
References
Technical Support Center: Optimizing Butein Concentration for Anti-Cancer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Butein for anti-cancer studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in anti-cancer cell line studies?
A1: Based on published data, a sensible starting concentration range for this compound is between 1 µM and 100 µM. The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cancer cell lines. For instance, IC50 values have been reported as low as 1.75 µM in colon adenocarcinoma cells and as high as 175.3 µM in SKOV3 ovarian cancer cells[1][2]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q2: How long should I incubate cancer cells with this compound?
A2: Incubation times in published studies typically range from 24 to 72 hours. The optimal duration depends on the cell line's doubling time and the specific endpoint being measured (e.g., cell viability, apoptosis, cell cycle arrest). Time-course experiments are recommended to identify the most effective incubation period. For example, one study observed a time-dependent decrease in cell viability in breast cancer cells treated with this compound[3].
Q3: this compound is a colored compound. Will this interfere with colorimetric assays like the MTT assay?
A3: Yes, the yellow color of this compound can interfere with colorimetric assays that measure absorbance in a similar range, such as the MTT assay, which relies on the reduction of a yellow tetrazolium salt to purple formazan crystals[4]. To mitigate this, it is essential to include proper controls, such as wells with this compound in media but without cells, to measure and subtract the background absorbance.
Q4: What are the known signaling pathways affected by this compound in cancer cells?
A4: this compound has been shown to modulate several key signaling pathways involved in cancer progression. These include the inhibition of PI3K/Akt, STAT3, and MAPK (ERK, p38) pathways[1]. It can also induce apoptosis by regulating the expression of Bcl-2 family proteins and activating caspases. Furthermore, this compound has been found to affect cell cycle regulation by altering the expression of cyclins and cyclin-dependent kinases (CDKs).
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in my cancer cell line.
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Possible Cause 1: this compound solution instability.
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Troubleshooting Tip: this compound, like many polyphenolic compounds, can be unstable in solution. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment and store them protected from light at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Variability in cell seeding density.
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Troubleshooting Tip: Ensure consistent cell seeding density across all wells and experiments. Cell number can significantly impact the apparent IC50 value. Performing a cell titration experiment to determine the optimal seeding density is recommended.
-
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Possible Cause 3: Inaccurate pipetting.
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Troubleshooting Tip: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of this compound and cell suspensions.
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Issue 2: I am not observing the expected level of apoptosis after this compound treatment.
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Possible Cause 1: Suboptimal this compound concentration or incubation time.
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Troubleshooting Tip: Re-evaluate the concentration and incubation time. Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line. Some cell lines may require higher concentrations or longer incubation periods to undergo apoptosis.
-
-
Possible Cause 2: Cell line resistance.
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Troubleshooting Tip: Certain cancer cell lines may exhibit intrinsic or acquired resistance to this compound. Consider investigating the expression levels of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or the activity of pro-survival signaling pathways (e.g., PI3K/Akt) in your cells.
-
-
Possible Cause 3: Issues with the apoptosis detection method.
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Troubleshooting Tip: Verify the functionality of your apoptosis assay. For Annexin V/PI staining, ensure you are collecting both floating and adherent cells and that your flow cytometer compensation settings are correct. For Western blotting of apoptosis markers like cleaved caspase-3, confirm antibody quality and blotting conditions.
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Issue 3: this compound treatment is causing cell cycle arrest but not significant cell death.
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Possible Cause 1: The primary effect of this compound at the tested concentration is cytostatic, not cytotoxic.
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Troubleshooting Tip: this compound can induce cell cycle arrest at lower concentrations and apoptosis at higher concentrations. You may be observing a cytostatic effect. Consider increasing the this compound concentration or extending the incubation time to promote a cytotoxic response.
-
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Possible Cause 2: The cell cycle arrest is reversible.
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Troubleshooting Tip: To test for reversibility, treat cells with this compound for a specific period, then wash it out and culture the cells in fresh medium. Monitor cell proliferation to see if the cells resume cycling.
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Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay |
| Oral Squamous Carcinoma | CAL27 | 4.361 | 48 | MTS |
| Oral Squamous Carcinoma | SCC9 | 3.458 | 48 | MTS |
| Ovarian Cancer | A2780 | 64.7 | Not Specified | Not Specified |
| Ovarian Cancer | SKOV3 | 175.3 | Not Specified | Not Specified |
| Breast Cancer | MCF-7 (this compound Derivative 3c) | 22.72 | 48 | MTT |
| Breast Cancer | MDA-MB-231 (this compound Derivative 3c) | 20.51 | 48 | MTT |
| Lung Cancer | A549 | 35.1 | 72 | Not Specified |
| Breast Cancer | MDA-MB-231 | 55.7 | 72 | Not Specified |
| Prostate Cancer | PC-3 | 21.14 | 48 | MTT |
| Prostate Cancer | DU145 | 28.45 | 48 | MTT |
| Cervical Cancer | C-33A | 30 | 24 | MTT |
| Cervical Cancer | SiHa | 100 | 24 | MTT |
| Colon Adenocarcinoma | 220.1 | 1.75 | Not Specified | Not Specified |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired incubation period (e.g., 24, 48, 72 hours). Include wells with media and this compound but no cells as a background control.
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MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
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Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
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Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control.
Annexin V/PI Staining for Apoptosis by Flow Cytometry
This protocol is based on standard Annexin V/PI staining procedures.
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Cell Treatment: Treat cells with the desired concentrations of this compound for the chosen duration.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
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Washing: Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Western Blotting for Signaling Pathway Analysis
This protocol follows general Western blotting guidelines.
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Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-cleaved caspase-3) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic effect of this compound on human colon adenocarcinoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the proliferation of breast cancer cells through generation of reactive oxygen species and modulation of ERK and p38 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Navigating the Hurdles of Butein's Clinical Development: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and troubleshooting for researchers investigating the therapeutic potential of butein. This compound, a chalcone with promising preclinical activity, faces several significant challenges on its path to clinical application. This resource offers practical solutions, detailed protocols, and answers to frequently asked questions to facilitate a smoother experimental journey.
Section 1: Troubleshooting Guide
This section addresses common experimental issues encountered during the preclinical development of this compound.
Issue 1: Poor Aqueous Solubility Leading to Inconsistent In Vitro Results
Question: My this compound precipitates in my aqueous cell culture media, leading to variable results. How can I improve its solubility for in vitro assays?
Answer: Poor aqueous solubility is a well-documented challenge with this compound. Here are several approaches to address this:
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Solvent Selection: this compound is more soluble in organic solvents.[1] For cell culture experiments, prepare a high-concentration stock solution in DMSO or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
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Use of Solubilizing Agents: For maximum solubility in aqueous buffers, first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice.[1]
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Formulation Strategies: Consider using formulation techniques even at the preclinical stage. A solid dispersion of this compound with hydrophilic polymers like PVP K-30 or Poloxamer 407 can significantly increase its aqueous solubility.[2]
Issue 2: Low Bioavailability in Animal Models
Question: I'm observing low plasma concentrations of this compound in my animal studies despite administering a high dose. What strategies can I employ to improve its in vivo bioavailability?
Answer: Low oral bioavailability is a major hurdle in this compound's clinical development.[3] This is often linked to its poor solubility and potential first-pass metabolism. Consider the following strategies:
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Formulation Enhancement:
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Solid Dispersions: As with in vitro work, preparing a solid dispersion can enhance in vivo oral absorption, leading to a faster Tmax, higher Cmax, and greater AUC.[2]
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Prodrug Approach: Synthesizing a prodrug of this compound can increase its kinetic solubility and lead to higher plasma concentrations of the active metabolite.
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Advanced Drug Delivery Systems:
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Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and improve its absorption.
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Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization and intestinal absorption of lipophilic compounds like this compound.
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Route of Administration: For initial efficacy studies, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass the challenges of oral absorption and establish a proof-of-concept for its biological activity in vivo.
Issue 3: Conflicting Reports on Cytotoxicity and Safety
Question: I'm seeing conflicting information about this compound's toxicity. How do I determine a safe and effective dose for my experiments?
Answer: While some studies suggest this compound has a good safety profile, others point to potential toxicity as a developmental challenge. It is crucial to perform your own dose-response evaluations in your specific experimental models.
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In Vitro Cytotoxicity: Always perform a dose-response curve to determine the IC50 in your specific cell lines. Be aware that sensitivity can vary significantly between different cell types. For example, the IC50 for this compound in CAL27 and SCC9 oral squamous carcinoma cells was found to be 4.361 µM and 3.458 µM, respectively, while in A2780 and SKOV3 ovarian cancer cells, the IC50 values were 64.7 µM and 175.3 µM.
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In Vivo Toxicity Assessment: In animal studies, it is essential to include a toxicity assessment. Monitor for changes in body weight, and perform histological analysis of major organs (liver, kidney, heart, lung) and blood analysis (WBC, RBC, Hb, BUN, AST, ALT) to look for signs of toxicity. One study reported no significant toxicity in mice with this compound treatment. Another study on the protective effects of this compound against 5-FU-induced hepatotoxicity in rats used oral doses of 50 and 100 mg/kg/day for 14 days.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to the clinical development of this compound?
A1: The primary challenges in the clinical development of this compound are its poor bioavailability and low aqueous solubility. Additionally, while numerous preclinical studies have shown its therapeutic potential, there is a significant lack of well-designed clinical trials to validate these findings in humans. Overcoming these formulation and clinical validation hurdles is essential for its progression as a therapeutic agent.
Q2: Which signaling pathways are most significantly affected by this compound?
A2: this compound has been shown to modulate multiple signaling pathways implicated in various diseases. Key pathways include:
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PI3K/Akt Pathway: this compound can inhibit the phosphorylation of Akt, which is crucial for cell survival and proliferation.
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MAPK Pathways (ERK, p38, JNK): It can inhibit the activation of ERK, JNK, and p38, which are involved in cellular responses to stress, proliferation, and apoptosis.
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STAT3 Pathway: this compound has been shown to be a potent inhibitor of STAT3 phosphorylation, a key transcription factor in many cancers.
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NF-κB Pathway: It can suppress the NF-κB signaling pathway by inhibiting IκBα kinase (IKK), thereby reducing inflammation and cancer progression.
Q3: Are there any known strategies to overcome this compound's poor solubility and bioavailability?
A3: Yes, several formulation strategies are being explored to address these issues. These include the use of solid dispersions with hydrophilic polymers, the synthesis of more soluble prodrugs, and the development of advanced drug delivery systems like nanoparticles and lipid-based formulations. These approaches aim to enhance the dissolution and absorption of this compound, thereby increasing its therapeutic efficacy.
Q4: Is there any clinical trial data available for this compound?
A4: Currently, there is a notable absence of well-designed clinical studies on this compound. The majority of the existing data comes from preclinical in vitro and in vivo studies. The lack of clinical data is a major gap that needs to be addressed to translate the promising preclinical findings into human therapies.
Section 3: Data and Protocols
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |
| CAL27 | Oral Squamous Cell Carcinoma | 4.361 | 48 | |
| SCC9 | Oral Squamous Cell Carcinoma | 3.458 | 48 | |
| A2780 | Ovarian Cancer | 64.7 ± 6.27 | Not Specified | |
| SKOV3 | Ovarian Cancer | 175.3 ± 61.95 | Not Specified | |
| PC-3 | Prostate Cancer | ~20 | 48 | |
| LNCaP | Prostate Cancer | ~15 | 48 | |
| MCF-7 | Breast Cancer | 58.23 | 48 | |
| MDA-MB-231 | Breast Cancer | 37.74 | 48 |
Table 2: Solubility of this compound
| Solvent/System | Solubility | Reference |
| Ethanol | ~20 mg/mL | |
| DMSO | ~20 mg/mL | |
| DMF | ~25 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | |
| Solid Dispersion (with PVP K-30 and Poloxamer 407) | Up to 114.57 µg/mL (from 3.15 µg/mL) |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
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Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
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Methodology:
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Seed cells (e.g., CAL27 and SCC9) in a 96-well plate at a suitable density and allow them to adhere overnight.
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Prepare a stock solution of this compound in DMSO.
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Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8 µM) for a specified duration (e.g., 48 hours). Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.
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After the treatment period, add MTS reagent to each well according to the manufacturer's instructions.
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Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C.
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
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Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
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Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins (e.g., STAT3, Akt).
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Methodology:
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Treat cells with this compound at the desired concentration and for the appropriate time.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Separate equal amounts of protein on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-STAT3, total STAT3, phospho-Akt, total Akt) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Protocol 3: In Vivo Xenograft Tumor Model
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Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.
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Methodology:
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Subcutaneously inject a suspension of cancer cells (e.g., 2 × 10^6 CAL27 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
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Allow the tumors to grow to a palpable size.
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Randomly assign the mice to treatment and control groups.
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Administer this compound (e.g., via oral gavage or intraperitoneal injection) or the vehicle control to the respective groups at a predetermined dose and schedule.
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Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
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Monitor the body weight of the mice as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
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Section 4: Visualizations
Signaling Pathways and Experimental Logic
Below are diagrams illustrating key concepts related to the challenges and mechanisms of this compound.
Caption: Logical flow of challenges in this compound's clinical development.
Caption: Key signaling pathways inhibited by this compound.
Caption: A typical experimental workflow for this compound research.
References
Improving the solubility of Butein for experimental use
Welcome to the technical support center for Butein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Given its low aqueous solubility, this guide focuses on methods to improve its dissolution and prevent precipitation, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound, a hydrophobic polyphenol, is practically insoluble in water but shows good solubility in several organic solvents.[1] It is crucial to use fresh, anhydrous solvents, as moisture can significantly reduce solubility.[2][3] The approximate solubility of this compound in various common solvents is summarized below.
Data Presentation: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| Dimethyl Sulfoxide (DMSO) | ~10 - 55 mg/mL | ~36.7 - 202.02 mM | [4][5] |
| Dimethylformamide (DMF) | ~25 mg/mL | ~91.8 mM | |
| Ethanol (EtOH) | ~20 - 55 mg/mL | ~73.5 - 202.02 mM | |
| Methanol | Soluble | Not specified | |
| 1 M NaOH | 10 mg/mL | 36.7 mM | |
| Water | < 1 mg/mL (Insoluble) | Insoluble | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | ~1.84 mM |
Note: Solubility can vary between different product batches and is affected by factors such as temperature, solvent purity, and sonication. It is recommended to use sonication to aid dissolution.
Q2: Why does this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A2: Precipitation of this compound upon dilution in aqueous solutions is a common issue known as "solvent shift". This compound is highly soluble in concentrated organic solvents like DMSO but is poorly soluble in water. When a concentrated stock solution is rapidly diluted into an aqueous medium, the solvent environment changes abruptly. The organic solvent disperses, and the this compound molecules are forced into an aqueous environment where their concentration exceeds their solubility limit, causing them to crash out of solution and form a precipitate.
Q3: What is the recommended method for preparing a this compound stock solution?
A3: To prepare a stock solution, dissolve crystalline this compound in an appropriate organic solvent of choice, such as DMSO, ethanol, or DMF. The container should be purged with an inert gas to prevent oxidation. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Aqueous solutions of this compound are not stable and should not be stored for more than one day.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
A4: Several techniques can be employed to enhance the aqueous solubility and bioavailability of this compound:
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Co-solvents: Dissolving this compound in a water-miscible organic solvent first and then diluting it into the aqueous medium is the most common method. For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween 80.
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Solid Dispersions: This technique involves dispersing this compound in an amorphous state within a hydrophilic carrier. A study using PVP K-30 and Poloxamer 407 increased this compound's aqueous solubility from 3.15 µg/mL to 114.57 µg/mL.
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Prodrugs: Chemical modification of the this compound molecule to create a more soluble prodrug can be effective. One study reported a six-fold increase in kinetic solubility through this strategy.
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Nanoparticle Formulations: Encapsulating this compound within nanoparticles, such as solid lipid nanoparticles (SLNs), can improve its stability and dispersion in aqueous media, which is crucial for targeted delivery and bioavailability.
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Cyclodextrin Inclusion Complexes: Cyclodextrins can encapsulate hydrophobic molecules like this compound in their central cavity, forming a complex that is more water-soluble.
Troubleshooting Guides
Guide 1: Immediate Precipitation Upon Dilution
Issue: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium or aqueous buffer.
This is typically caused by the solvent shift phenomenon. The following workflow can help mitigate this issue.
Experimental Workflow: Preventing Immediate Precipitation
Caption: Workflow for diluting this compound stock to prevent precipitation.
Troubleshooting Steps:
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Reduce Stock Concentration: Prepare a less concentrated stock solution. This requires adding a larger volume to your medium but reduces the localized concentration shock.
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Lower Final Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in the final medium.
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Check Solvent Tolerance: Confirm that the final concentration of the organic solvent (e.g., DMSO) is not toxic to your cells, typically below 0.5%.
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Use a Serum-Containing Medium: If applicable, add the this compound stock to a medium containing serum. Proteins in the serum, like albumin, can help to bind and stabilize hydrophobic compounds.
Guide 2: Precipitation Over Time in Culture
Issue: The culture medium becomes cloudy or a precipitate appears hours or days after adding this compound.
Potential Causes & Solutions:
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Compound Instability: this compound may degrade or aggregate over time in the aqueous environment of a cell culture incubator (37°C, humidified, CO2).
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Solution: Refresh the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). Do not store aqueous solutions of this compound.
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pH Shift: The pH of the culture medium can change due to cell metabolism. A change in pH can alter the ionization state and solubility of this compound.
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Solution: Ensure your medium is adequately buffered and that the incubator's CO2 levels are correct. Monitor the medium's pH.
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Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the medium, forming insoluble complexes.
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Solution: Test the stability of this compound in your specific medium without cells to see if precipitation occurs. If so, you may need to consider a different basal medium or use an advanced solubility enhancement technique.
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Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weigh the desired amount of solid this compound in a sterile microfuge tube.
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Add the appropriate volume of high-purity, anhydrous DMSO (or ethanol) to achieve a high-concentration stock (e.g., 20-50 mg/mL).
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Vortex and/or sonicate the solution until the this compound is completely dissolved.
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Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation.
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Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Aqueous Media
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Pre-warm the sterile aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
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Thaw an aliquot of the this compound stock solution.
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While gently swirling or vortexing the pre-warmed medium, add the required volume of the stock solution drop-by-drop.
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Ensure the final concentration of the organic solvent is below the tolerance level for your experimental system (e.g., <0.5% DMSO for most cell lines).
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Visually inspect the solution to ensure no precipitation has occurred. Use the freshly prepared working solution immediately.
Protocol 3: Improving Aqueous Solubility with Solid Dispersion
This protocol is adapted from a study that successfully enhanced this compound solubility.
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Preparation: Dissolve this compound and a hydrophilic polymer (e.g., Poloxamer 407 or PVP K-30) in a suitable organic solvent like ethanol.
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Solvent Evaporation: Remove the solvent using a rotary evaporator. This will produce a thin film of the this compound-polymer solid dispersion on the flask wall.
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Drying: Further dry the film under vacuum to remove any residual solvent.
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Collection: Scrape the dried solid dispersion from the flask. This powder can now be used for dissolution in aqueous media.
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Reconstitution: Add the solid dispersion powder to the aqueous buffer or medium and stir until dissolved. The amorphous dispersion of this compound within the hydrophilic carrier allows for significantly higher aqueous concentrations compared to the crystalline compound.
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Fold Increase in Solubility (Approx.) | Key Advantage | Reference |
| Solid Dispersion | ~36-fold (from 3.15 to 114.57 µg/mL) | Significant solubility boost for oral formulations | |
| Prodrug Synthesis | 6-fold (kinetic solubility) | Improved pharmacokinetics and bioavailability | |
| Nanoparticles | N/A (improves dispersion & delivery) | Enhanced stability and targeted delivery |
Visualizations
Logical Diagram: Strategies to Enhance this compound Solubility
References
How to prevent Butein precipitation in cell culture media
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent the precipitation of Butein in cell culture media. By following these recommendations, you can ensure the stability and bioavailability of this compound in your experiments, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound (2',3,4,4'-Tetrahydroxychalcone) is a natural polyphenolic compound classified as a chalcone. It is investigated for its potent biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In cell culture, researchers use this compound to study its impact on various cellular processes, such as cell proliferation, apoptosis, and signaling pathways.[1][2]
Q2: Why does this compound precipitate in my cell culture medium?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.[1] Precipitation often occurs when the concentration of this compound exceeds its solubility limit in the medium. This can be triggered by several factors:
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High Final Concentration: The desired experimental concentration may be too high for the aqueous environment of the cell culture medium.
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Improper Dilution: Adding a concentrated DMSO stock of this compound directly to the medium can cause a rapid solvent change, leading to localized supersaturation and precipitation.
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pH of the Medium: The solubility of flavonoids like this compound can be pH-dependent.[3][4] Standard cell culture media are typically buffered around pH 7.2-7.4, which may not be optimal for this compound's solubility.
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Media Components: Interactions with salts, proteins (from serum), and other components in the medium can reduce this compound's solubility.
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Temperature Changes: Cooling the medium after adding this compound can decrease its solubility.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require even lower concentrations (e.g., ≤0.1%). It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.
Q4: Can I pre-mix this compound in the medium and store it?
It is not recommended to store this compound in aqueous solutions or cell culture media for extended periods. Aqueous solutions of this compound should not be stored for more than one day. Polyphenols can be unstable in culture media at 37°C, with their stability influenced by their chemical structure. It is best practice to prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
Troubleshooting Guide
Issue: I observed a precipitate after adding this compound to my cell culture medium.
Possible Cause 1: High Final Concentration this compound has limited aqueous solubility. The intended final concentration might be too high.
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Solution: Determine the maximum effective concentration without precipitation. Perform a solubility test by preparing serial dilutions of your this compound stock in the complete cell culture medium you plan to use. Incubate at 37°C and visually inspect for precipitation after several hours.
Possible Cause 2: Improper Dilution Technique Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to crash out of solution.
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Solution: Follow a stepwise dilution protocol. Instead of adding the stock directly to the final volume of media, first, make an intermediate dilution in a smaller volume of media. Alternatively, add the small volume of this compound stock to a larger volume of pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid dispersal. This prevents localized high concentrations.
Possible Cause 3: Interaction with Media Components Components in the media, such as salts or proteins in Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility.
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Solution 1: If using serum, try adding the this compound stock solution directly to the serum first, mixing well, and then adding the serum-Butein mixture to the serum-free medium. The proteins in the serum can sometimes help to stabilize and carry hydrophobic compounds.
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Solution 2: Consider using a phenol red-free medium. Phenol red has been shown to have estrogenic activity and can participate in redox reactions, which may interfere with the activity of polyphenolic compounds.
Possible Cause 4: pH and Temperature The pH of the medium and temperature fluctuations can affect this compound's solubility.
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Solution: Ensure your medium is properly buffered and at a stable physiological pH (7.2-7.4). Always pre-warm your medium to 37°C before adding the this compound stock. Avoid cooling the medium after the addition of this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (mM)¹ | Source |
| DMSO | ≥ 13.6 mg/mL | ≥ 49.9 mM | |
| DMSO | ~20 mg/mL | ~73.5 mM | |
| DMSO | 55 mg/mL | 202.0 mM | |
| Ethanol | ≥ 8.86 mg/mL | ≥ 32.5 mM | |
| Ethanol | ~20 mg/mL | ~73.5 mM | |
| Dimethyl formamide (DMF) | ~25 mg/mL | ~91.8 mM | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | ~1.8 mM |
¹Molar concentration calculated using a molecular weight of 272.25 g/mol for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing a concentrated stock solution of this compound and diluting it into cell culture medium to minimize precipitation.
Materials:
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This compound powder (crystalline solid)
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Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Complete cell culture medium, pre-warmed to 37°C
Procedure:
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Prepare a High-Concentration Stock Solution (e.g., 20-50 mM in DMSO):
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Under sterile conditions, weigh out the desired amount of this compound powder.
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Dissolve the this compound powder in the appropriate volume of sterile DMSO to achieve the target concentration (e.g., for a 20 mM stock, dissolve 5.45 mg of this compound in 1 mL of DMSO).
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Gently vortex or sonicate in a water bath until the this compound is completely dissolved. The solution should be clear.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Storage of Stock Solution:
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Store the aliquoted DMSO stock solutions at -20°C. Stock solutions are reported to be stable for up to two weeks at -20°C. For longer-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
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Preparation of Working Solution (Dilution into Medium):
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Thaw a single aliquot of the this compound stock solution at room temperature.
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Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C.
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Perform a serial or stepwise dilution to reach the final desired concentration. Direct dilution of a highly concentrated stock into a large volume of media is a common cause of precipitation.
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Recommended Method: Add the required volume of the this compound stock solution to the pre-warmed medium while gently swirling or vortexing the medium. This ensures the stock is dispersed quickly. For example, to make a 20 µM working solution from a 20 mM stock, add 1 µL of the stock to 1 mL of medium (1:1000 dilution), resulting in a final DMSO concentration of 0.1%.
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Visually inspect the medium under a microscope to ensure no precipitate has formed before adding it to the cells.
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Use the freshly prepared working solution immediately. Do not store this compound-containing medium.
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Visualizations
Workflow for Preparing this compound for Cell Culture
Caption: Workflow for this compound stock preparation and final dilution.
This compound's Effect on the PI3K/AKT Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Butein in experiments
Welcome to the technical support center for Butein. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments by providing guidance on addressing its potential off-target effects.
Troubleshooting Guide
Researchers may encounter a variety of off-target effects when using this compound. This guide provides solutions to common issues.
| Observed Issue | Potential Off-Target Cause | Recommended Troubleshooting Steps & Controls |
| High levels of unexpected apoptosis or cell death. | Generation of Reactive Oxygen Species (ROS). this compound is known to induce ROS production, which can lead to non-specific cell death.[1][2][3][4][5] | 1. ROS Scavenging Control: Pre-treat cells with an antioxidant like N-acetyl cysteine (NAC) before this compound treatment. A lack of apoptosis in the presence of NAC suggests the effect is ROS-mediated. 2. Measure ROS Levels: Directly quantify intracellular ROS levels using fluorescent probes like DCFH-DA. 3. Use Alternative Antioxidants: Confirm findings with other antioxidants such as Vitamin E. |
| Inhibition of multiple unrelated signaling pathways. | Broad Kinase Inhibition. this compound is a known inhibitor of protein tyrosine kinases like EGFR and p60c-src, and can also affect serine/threonine kinases. | 1. Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets your pathway of interest to see if it phenocopies the effects of this compound. 2. Kinase Profiling: If available, perform a kinase panel screen to identify the specific kinases inhibited by this compound at your experimental concentration. 3. Inactive Analog Control: Use a structurally similar but inactive analog of this compound as a negative control. |
| Cell death occurs without activation of caspases. | Caspase-Independent Cell Death. While this compound can activate caspases, it may also induce caspase-independent cell death pathways, potentially through ROS or other mechanisms. | 1. Pan-Caspase Inhibitor Control: Treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) in conjunction with this compound. If cell death still occurs, it is likely caspase-independent. 2. Measure Mitochondrial Membrane Potential: Assess for changes in mitochondrial function, a common feature of caspase-independent cell death. 3. Analyze for Markers of Other Cell Death Pathways: Investigate markers for necroptosis (e.g., RIPK3 phosphorylation) or autophagy. |
| Modulation of inflammatory or cell survival pathways. | Inhibition of NF-κB and STAT3 Signaling. this compound has been shown to inhibit the NF-κB and STAT3 signaling pathways. | 1. Direct Pathway Activation: Use a known activator of NF-κB (e.g., TNF-α) or STAT3 (e.g., IL-6) to see if this compound can block a directly stimulated pathway. 2. Examine Upstream Components: Assess the phosphorylation status of upstream kinases like IKK to confirm the point of inhibition in the NF-κB pathway. 3. Gene Knockdown/Knockout: Use siRNA or CRISPR to deplete the intended target of this compound and observe if the phenotypic effects are replicated. |
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed apoptotic effect of this compound is not just due to ROS generation?
To differentiate between a specific, targeted apoptotic effect and a non-specific effect of ROS, you should perform a rescue experiment with an antioxidant. Pre-incubating your cells with N-acetyl cysteine (NAC) before adding this compound is a standard control. If NAC prevents the apoptosis you observe, it strongly suggests that the effect is mediated by ROS. You can further confirm this by directly measuring ROS levels in your cells after this compound treatment using a fluorescent probe.
Q2: I am studying a non-kinase protein, but I see effects on phosphorylation in my cells after this compound treatment. Why is this happening?
This compound is a known inhibitor of several protein tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and p60c-src, with a reported IC50 of 65 µM for both. It can also inhibit other kinases involved in major signaling pathways like PI3K/Akt and MAPKs. Therefore, the phosphorylation changes you are observing are likely off-target effects of this compound's kinase inhibitory activity. To confirm this, you should use a more specific inhibitor for your target of interest or a structurally unrelated inhibitor of the same pathway to see if the results are consistent.
Q3: My data suggests this compound is causing cell cycle arrest. Is this a known effect?
Yes, this compound has been reported to cause cell cycle arrest in various cancer cell lines. For example, it can induce G1 phase arrest by downregulating cyclin D1 and upregulating p27, and has also been shown to cause G2/M arrest. This effect is often linked to its influence on signaling pathways that control cell proliferation, such as the PI3K/Akt and MAPK pathways.
Q4: I see a decrease in cell viability with this compound, but my caspase-3 activity assay is negative. Is this possible?
Yes, this is possible. While this compound is known to induce caspase-dependent apoptosis, cell death can also occur through caspase-independent mechanisms. This can be triggered by factors such as severe oxidative stress. To investigate this, you can use a pan-caspase inhibitor like Z-VAD-FMK. If this compound still reduces cell viability in the presence of the caspase inhibitor, it indicates a caspase-independent cell death mechanism is at play.
Q5: What are the known direct molecular targets of this compound?
This compound has been shown to directly interact with and inhibit several proteins. These include:
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Protein Tyrosine Kinases: Such as EGFR and p60c-src.
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IκBα Kinase β (IKKβ): Leading to the inhibition of the NF-κB pathway.
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STAT3: this compound can inhibit the activation of STAT3.
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Interleukin-6 (IL-6): this compound can bind to IL-6, inhibiting its signaling.
It is important to consider these known targets when interpreting experimental results.
Experimental Protocols
Protocol 1: Control for ROS-Mediated Effects
Objective: To determine if the observed cellular effects of this compound are due to the generation of Reactive Oxygen Species.
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Antioxidant Pre-treatment: Prepare a stock solution of N-acetyl cysteine (NAC). A final concentration of 1-5 mM is commonly used. Add the NAC-containing media to the cells and incubate for 1-2 hours.
-
This compound Treatment: Add this compound to the media at the desired final concentration, both to the cells pre-treated with NAC and to a set of cells without NAC pre-treatment. Include a vehicle control for both conditions.
-
Incubation: Incubate the cells for the desired experimental time period.
-
Endpoint Analysis: Perform your downstream assays (e.g., apoptosis assay, cell viability assay, Western blot for signaling proteins). A reversal of the this compound-induced effect in the NAC co-treated cells indicates that the effect is ROS-dependent.
Protocol 2: Assessing Caspase-Dependence of Cell Death
Objective: To determine if this compound-induced cell death is dependent on caspase activity.
Methodology:
-
Cell Seeding: Plate cells at the appropriate density for your endpoint assay.
-
Caspase Inhibitor Pre-treatment: Prepare a stock solution of a pan-caspase inhibitor, such as Z-VAD-FMK. A final concentration of 20-50 µM is often effective. Add the inhibitor to the cell culture media and incubate for 1-2 hours.
-
This compound Treatment: Add this compound to the media at the desired concentration to both inhibitor-treated and untreated cells.
-
Incubation: Incubate for the time required to observe cell death.
-
Endpoint Analysis: Measure cell viability or apoptosis using methods such as Annexin V/PI staining and flow cytometry. If Z-VAD-FMK fails to rescue the cells from this compound-induced death, it suggests a caspase-independent mechanism.
Visualized Workflows and Pathways
Caption: Major signaling pathways modulated by this compound.
Caption: Workflow for identifying this compound's off-target effects.
References
- 1. This compound inhibits the proliferation of breast cancer cells through generation of reactive oxygen species and modulation of ERK and p38 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of reactive oxygen species mediates this compound-induced apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PERK/eIF-2α/CHOP Pathway Dependent ROS Generation Mediates this compound-induced Non-small-cell Lung Cancer Apoptosis and G2/M Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of reactive oxygen species mediates this compound-induced apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Butein's potential for drug resistance in cancer therapy
Welcome to the Butein Cancer Therapy Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential of this compound to overcome drug resistance in cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism in cancer therapy?
A1: this compound (3,4,2′,4′-tetrahydroxychalcone) is a biologically active flavonoid compound found in various plants, such as Rhus verniciflua Stokes.[1] In cancer therapy, this compound has demonstrated the ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and trigger G2/M phase cell cycle arrest.[1][2] It targets multiple cellular signaling cascades, making it a compound of interest for overcoming chemoresistance.[1][3]
Q2: How does this compound help overcome drug resistance in cancer cells?
A2: this compound overcomes drug resistance through several mechanisms:
-
Inhibition of Survival Pathways: this compound has been shown to suppress key survival signaling pathways that are often hyperactivated in resistant cancer cells, including the PI3K/Akt/mTOR and MAPK pathways.
-
Induction of Apoptosis: It promotes apoptosis in drug-resistant cells by altering the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and activating caspases.
-
Targeting Specific Proteins: this compound can inhibit thioredoxin reductase 1 (TXNRD1), leading to increased reactive oxygen species (ROS) and overcoming cisplatin resistance in lung cancer cells. It also promotes the degradation of survivin, an anti-apoptotic protein linked to chemoresistance.
-
Modulating MicroRNAs: this compound can modulate microRNA expression, such as miR-186-5p, which in turn affects the expression of transcription factors like TWIST1 that are involved in chemoresistance.
Q3: Which types of chemotherapeutic resistance has this compound been shown to affect?
A3: Research has primarily focused on this compound's ability to overcome resistance to platinum-based drugs and taxanes.
-
Cisplatin Resistance: this compound has been demonstrated to sensitize various cancer cells, including cervical (HeLa), lung (A549/CR), and nasopharyngeal carcinoma cells, to cisplatin.
-
Paclitaxel Resistance: Studies have shown that this compound can inhibit the phosphorylation of AKT, a mechanism associated with overcoming resistance to paclitaxel in ovarian cancer cells.
Troubleshooting Experimental Issues
Q1: I am co-treating my cisplatin-resistant cell line with this compound, but I'm not observing a significant increase in cell death. What are some possible reasons?
A1: Several factors could contribute to this outcome. Consider the following troubleshooting steps:
-
This compound Concentration: The effective concentration of this compound can be highly cell-line specific. Ensure you have performed a dose-response curve for this compound alone on your specific resistant cell line to determine its IC50 value. Synergistic effects are often observed when this compound is used at concentrations at or below its own IC50.
-
Treatment Duration: The synergistic effects of this compound and cisplatin may be time-dependent. Experiments often require incubation periods of 24 to 48 hours or longer to observe significant effects on cell viability and apoptosis.
-
Mechanism of Resistance: Your cell line may have a primary resistance mechanism that is not targeted by this compound. For example, if resistance is primarily due to mutations in drug targets (e.g., tubulin mutations for paclitaxel resistance), this compound's mechanism of inhibiting survival pathways may be less effective.
-
Cell Culture Conditions: Ensure that cell culture conditions, such as media components and confluency, are consistent, as these can influence cellular response to treatment.
Q2: My Western blot results do not show a decrease in phosphorylated Akt (p-Akt) after this compound treatment in my resistant cells. What should I check?
A2: If you are not observing the expected decrease in p-Akt, a key target of this compound, consider these points:
-
Time Point of Analysis: The inhibition of Akt phosphorylation can be a relatively early event. You may need to perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to capture the optimal time point for observing p-Akt reduction.
-
Stimulation Conditions: The PI3K/Akt pathway may not be basally active at a high level in your cells. In some experimental models, the pathway is stimulated (e.g., with growth factors like IL-6) to establish a baseline of activation before adding the inhibitor (this compound).
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for total Akt and p-Akt (Ser473/Thr308). Run positive and negative controls to ensure the antibodies are performing as expected.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to confirm that equal amounts of protein were loaded for each sample.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound's efficacy in chemosensitization.
Table 1: Effect of this compound on Cell Viability and IC50 Values
| Cell Line | Treatment | Concentration | Effect | Reference |
| A549/CR (Cisplatin-Resistant Lung Cancer) | Cisplatin + this compound | 10, 20, 30 µM this compound | Sensitized cells to cisplatin, reducing cell viability. | |
| HeLa (Cervical Cancer) | This compound + Cisplatin | - | Synergistically enhanced growth inhibition and apoptosis. | |
| CAL27 (Oral Squamous Cell Carcinoma) | This compound | 4.361 µM | IC50 value after 48h treatment. | |
| SCC9 (Oral Squamous Cell Carcinoma) | This compound | 3.458 µM | IC50 value after 48h treatment. | |
| MDA-MB-468 (Triple-Negative Breast Cancer) | This compound | 50 µM | Increased apoptotic cells to 60%. | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | This compound | 50 µM | Increased apoptotic cells to 20%. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the effect of this compound, alone or in combination with a chemotherapeutic agent, on the viability of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549/CR) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent (e.g., cisplatin), or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways affected by this compound.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Bcl-2, anti-survivin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key mechanisms and experimental designs related to this compound's role in overcoming chemoresistance.
Caption: this compound inhibits the PI3K/Akt/mTOR survival pathway.
Caption: this compound sensitizes cells to cisplatin via MAPK and FoxO3a.
References
- 1. Molecular chemotherapeutic potential of this compound: A concise review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel this compound Derivatives Repress DDX3 Expression by Inhibiting PI3K/AKT Signaling Pathway in MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms underlying chemopreventive potential of this compound: Current trends and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Butein Therapeutic Efficacy Enhancement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Butein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the therapeutic efficacy of this promising chalcone.
Frequently Asked Questions (FAQs)
Q1: What are the primary therapeutic limitations of this compound in experimental settings?
A1: The primary limitation of this compound is its low aqueous solubility and poor bioavailability.[1] This can lead to suboptimal concentrations at the target site, reducing its therapeutic effects in both in vitro and in vivo models. Additionally, like many natural compounds, its stability can be a concern under certain experimental conditions.
Q2: What are the most common strategies to enhance this compound's therapeutic efficacy?
A2: Two main strategies are currently being explored to overcome the limitations of this compound:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating this compound within nanoparticles, such as solid lipid nanoparticles (SLNs), can improve its solubility, stability, and bioavailability.[2]
-
Combination Therapy: Using this compound in conjunction with other therapeutic agents, such as conventional chemotherapy drugs (e.g., cisplatin) or other natural compounds, can lead to synergistic or additive effects, enhancing its anti-cancer activity.[3][4]
Q3: Which signaling pathways are primarily targeted by this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. The most well-documented pathways include:
-
NF-κB Signaling Pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[5]
-
STAT3 Signaling Pathway: It has been shown to suppress the activation of STAT3, a transcription factor often implicated in tumor progression.
-
PI3K/Akt Signaling Pathway: this compound can interfere with this critical cell survival pathway, leading to the induction of apoptosis in cancer cells.
Troubleshooting Guides for Key Experiments
This section provides detailed troubleshooting for common assays used to evaluate the therapeutic efficacy of this compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, enhanced this compound formulations, or combination treatments. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Troubleshooting:
| Problem | Possible Cause(s) | Solution(s) |
| High background in wells without cells | Contamination of media or reagents with reducing agents. | Use fresh, sterile reagents. Ensure proper aseptic technique. |
| Low absorbance readings | Cell density is too low; Incubation time with MTT is too short; Cells are not proliferating optimally. | Optimize cell seeding density. Increase MTT incubation time. Ensure healthy cell culture conditions. |
| Inconsistent results between replicates | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Be precise with pipetting. Avoid using the outer wells of the plate. |
| Precipitation of this compound in media | Low solubility of this compound at higher concentrations. | Prepare this compound stock in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low and consistent across all treatments. Consider using a nanoparticle formulation to improve solubility. |
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.
Experimental Protocol:
-
Cell Seeding: Plate a low, predetermined number of cells in 6-well plates.
-
Treatment: Treat the cells with this compound or its enhanced formulations for a specified period.
-
Incubation: Remove the treatment and allow the cells to grow for 1-3 weeks until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with a solution like methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing at least 50 cells).
Troubleshooting:
| Problem | Possible Cause(s) | Solution(s) |
| No or very few colonies in control wells | Cell seeding density is too low; Cells are not healthy; Inappropriate media or incubation conditions. | Optimize the number of cells seeded. Ensure cells are in the logarithmic growth phase before plating. Use appropriate growth media and maintain optimal incubator conditions. |
| Colonies are too dense and merge | Cell seeding density is too high. | Perform a titration experiment to determine the optimal seeding density for your cell line. |
| High variability between replicate plates | Inaccurate cell counting and plating; Uneven distribution of cells. | Use a hemocytometer or automated cell counter for accurate cell counts. Gently swirl the plate after seeding to ensure even distribution. |
| Toxicity from the vehicle control (e.g., DMSO) | The final concentration of the solvent is too high. | Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). |
Western Blot for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
Experimental Protocol:
-
Cell Lysis: Treat cells with this compound and then lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, p-NF-κB p65, NF-κB p65) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
Troubleshooting:
| Problem | Possible Cause(s) | Solution(s) |
| Weak or no signal | Insufficient protein loaded; Low antibody concentration; Inefficient protein transfer. | Load more protein per lane. Optimize primary and secondary antibody concentrations. Check transfer efficiency with Ponceau S staining. |
| High background | Insufficient blocking; Antibody concentration too high; Inadequate washing. | Increase blocking time or use a different blocking agent. Titrate antibody concentrations. Increase the number and duration of wash steps. |
| Non-specific bands | Primary antibody is not specific; Protein degradation. | Use a more specific primary antibody. Include protease and phosphatase inhibitors in the lysis buffer. |
| Inconsistent loading | Inaccurate protein quantification; Pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Ensure equal loading by checking a housekeeping protein (e.g., β-actin, GAPDH). |
Quantitative Data Summary
The following tables summarize the efficacy of this compound alone and in combination with other agents or delivery systems.
Table 1: In Vitro Efficacy of this compound and Enhanced Formulations (IC50 Values)
| Cell Line | Treatment | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | This compound | ~40 | |
| Cisplatin | ~30 | ||
| This compound (20 µM) + Cisplatin (20 µM) | Synergistic Cytotoxicity | ||
| A549 (Lung Cancer) | This compound | 35.1 (at 72h) | |
| MDA-MB-231 (Breast Cancer) | This compound | 55.7 (at 72h) | |
| CAL27 (Oral Squamous Cell Carcinoma) | This compound | 4.361 | |
| SCC9 (Oral Squamous Cell Carcinoma) | This compound | 3.458 | |
| RS4-11 (B-ALL) | This compound | 22.29 | |
| CEM-C7 (T-ALL) | This compound | 22.89 | |
| CEM-C1 (T-ALL) | This compound | 19.26 | |
| MOLT-4 (T-ALL) | This compound | 20.10 |
Table 2: In Vivo Efficacy of this compound and Enhanced Formulations
| Cancer Model | Treatment | Outcome | Reference |
| Ovarian Cancer (A2780 xenograft) | This compound | Significant inhibition of tumor growth | |
| Prostate Cancer (CWR22Rν1 xenograft) | This compound | Significant inhibition of tumor growth | |
| Nasopharyngeal Carcinoma (CNE2 xenograft) | This compound | Significant delay in tumor growth | |
| Nasopharyngeal Carcinoma (CNE2-R xenograft) | This compound + Cisplatin | Overcame cisplatin resistance and delayed tumor development | |
| Oral Squamous Cell Carcinoma (CAL27 xenograft) | This compound | Significantly smaller tumor volume and weight |
Visualization of this compound's Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and preparation of vitamin A coupled this compound-loaded solid lipid nanoparticles for liver fibrosis therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Validation & Comparative
Butein Demonstrates Potent Anticancer Effects in Xenograft Models: A Comparative Guide
For Immediate Release:
Researchers in oncology and drug development now have access to a consolidated guide on the anticancer effects of Butein, a natural polyphenolic compound, as validated in various xenograft models. This publication provides a comprehensive comparison of this compound's efficacy against control groups and existing cancer therapies, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
This compound has shown significant promise in preclinical studies, inhibiting tumor growth in xenograft models of ovarian, cervical, oral, and hepatocellular carcinoma. The data presented herein aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a therapeutic agent.
Comparative Efficacy of this compound in Xenograft Models
The antitumor activity of this compound has been evaluated in multiple studies, demonstrating a consistent reduction in tumor volume and weight across various cancer cell lines. The following table summarizes the key quantitative findings from these preclinical trials.
| Cancer Type | Cell Line | Xenograft Model | Treatment | Outcome | Reference |
| Ovarian Cancer | A2780 | Athymic Nude Mice | This compound | Significant inhibition of tumor growth compared to vehicle and siltuximab-treated groups.[1] | [1] |
| Cervical Cancer | HeLa | Athymic Nude Mice | This compound + Cisplatin | Combination treatment had the most prominent effect on reducing tumor volume compared to controls and cisplatin alone.[2] | [2] |
| Oral Squamous Cell Carcinoma | CAL27 | Athymic Nude Mice | This compound (10 mg/kg) | Significantly smaller tumor volume and weight in the this compound-treated group compared to the vehicle group.[3] | |
| Hepatocellular Carcinoma | HepG2 | Nude Mice | This compound | Significant inhibition of tumor growth. Average tumor volume of 374±59 mm³ in the this compound-treated group versus 556±78 mm³ in the vehicle group. | |
| Hepatocellular Carcinoma | Hep3B | Nude Mice | This compound | Significant inhibition of tumor growth. |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key xenograft experiments are provided below.
General Xenograft Model Protocol
A common procedure for establishing xenograft models involves the subcutaneous injection of cancer cells into immunocompromised mice.
-
Animal Model: Athymic (nu/nu) male nude mice are typically used.
-
Cell Culture and Injection: Human cancer cell lines (e.g., CAL27, HeLa, A2780, HepG2, Hep3B) are cultured and harvested during the exponential growth phase. A suspension of 2 x 10^6 cells is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every two days) using calipers. The formula (length × width × width/2) is often used to calculate tumor volume.
-
Treatment Administration: Once tumors reach a specific volume (e.g., ~100 mm³), treatment is initiated. This compound is often administered via intraperitoneal injection at doses such as 10 mg/kg every two days. Control groups typically receive a vehicle control (e.g., 0.5% DMSO in corn oil).
Unraveling the Molecular Mechanisms: Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagrams below illustrate the mechanisms of action identified in various cancer types.
IL-6/STAT3/FoxO3a Signaling Pathway in Ovarian Cancer
In ovarian cancer, this compound has been shown to interfere with the IL-6 signaling cascade. It blocks the interaction between IL-6 and its receptor (IL-6Rα), leading to the inhibition of STAT3 phosphorylation. This, in turn, promotes the nuclear accumulation of the tumor suppressor FoxO3a.
Caption: this compound inhibits the IL-6/STAT3 pathway in ovarian cancer.
AKT/MAPK Signaling Pathway in Cervical Cancer
In the context of cervical cancer, this compound has been demonstrated to sensitize HeLa cells to cisplatin by inhibiting the activation of the AKT and ERK/p38 MAPK pathways. This inhibition leads to the nuclear translocation and activation of the transcription factor FoxO3a, which upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins.
Caption: this compound enhances cisplatin sensitivity via AKT/MAPK pathways.
Experimental Workflow for Xenograft Studies
The following diagram outlines the typical workflow for conducting xenograft studies to evaluate the anticancer effects of compounds like this compound.
Caption: Standard workflow for in vivo xenograft experiments.
References
- 1. This compound Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcancer.org [jcancer.org]
A Comparative Analysis of Butein and Other Potent Chalcones in Preclinical Research
For Immediate Release
This comprehensive guide offers a comparative analysis of butein with other notable chalcones—xanthohumol, licochalcone A, and isoliquiritigenin—tailored for researchers, scientists, and drug development professionals. This document provides a detailed overview of their comparative biological activities, supported by experimental data, protocols, and visual representations of their molecular mechanisms.
Comparative Biological Activities
This compound, a tetrahydroxychalcone, has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] This guide compares these properties with those of xanthohumol, a prenylated chalcone from hops; licochalcone A, a major chalcone from licorice root; and isoliquiritigenin, another key flavonoid from licorice.[2][3][4]
Antioxidant Activity
The antioxidant capacity of these chalcones is a cornerstone of their therapeutic potential. This is often evaluated through their ability to scavenge free radicals and chelate metal ions.[5]
Table 1: Comparative Antioxidant Activity (IC50/EC50 values)
| Chalcone | Assay | Model System | IC50/EC50 (µM) | Reference |
| This compound | DPPH radical scavenging | 9.2 ± 1.8 | ||
| Iron-induced lipid peroxidation | Rat brain homogenate | 3.3 ± 0.4 | ||
| Xanthine oxidase inhibition | 5.9 ± 0.3 | |||
| Licochalcone A | Cellular Antioxidant Activity (CAA) | HepG2 cells (with PBS) | 46.29 ± 0.05 µg/mL | |
| Cellular Antioxidant Activity (CAA) | HepG2 cells (without PBS) | 58.79 ± 0.05 µg/mL | ||
| Isoliquiritigenin | HMG-CoA reductase inhibition | 193.77 ± 14.85 µg/ml | ||
| Xanthohumol | DPPH radical scavenging | 54.90 µg/mL (free) | ||
| DPPH radical scavenging | 60.38 µg/mL (nanoliposomal) |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Chalcones have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.
Table 2: Comparative Anti-inflammatory Activity
| Chalcone | Effect | Model System | Key Findings | Reference |
| This compound | Inhibition of STAT3 | Multiple Myeloma Cells | Inhibits constitutive and IL-6-inducible STAT3 activation. | |
| Xanthohumol | Inhibition of NF-κB | Pancreatic Cancer Cells | Inhibits NF-κB activation in a concentration-dependent manner. | |
| Licochalcone A | Inhibition of NF-κB pathway | LPS-stimulated cells | Mitigates LPS-induced effects by inhibiting inflammatory cytokine production. | |
| Isoliquiritigenin | Inhibition of NF-κB and MAPK | LPS-stimulated MAC-T cells | Reduces LPS-induced activation of p-JNK, p-p38, and p-ERK. |
Anticancer Activity
The anticancer potential of these chalcones is a significant area of research, with studies demonstrating their ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis.
Table 3: Comparative Anticancer Activity (IC50 values)
| Chalcone | Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |
| This compound | Jurkat | Leukemia | 8.0 ± 1.4 | - | |
| HCT116 | Colon Cancer | 18.2 ± 2.9 | - | ||
| Xanthohumol | 40-16 | Colon Cancer | 4.1 | 24 | |
| 40-16 | Colon Cancer | 3.6 | 48 | ||
| 40-16 | Colon Cancer | 2.6 | 72 | ||
| HCT-15 | Colon Cancer | 3.6 | 24 | ||
| Licochalcone A | SW480 | Colon Cancer | 7 | - | |
| SW620 | Colon Cancer | 8.8 | - | ||
| MKN45 | Gastric Cancer | 42.0 | - | ||
| SGC7901 | Gastric Cancer | 40.8 | - | ||
| Isoliquiritigenin | 266-6 | Pancreatic Acinar Tumor | 262 µg/ml | 48 | |
| TGP49 | Pancreatic Acinar Tumor | 389 µg/ml | 48 | ||
| TGP47 | Pancreatic Acinar Tumor | 211 µg/ml | 48 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the biological activities of chalcones.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for assessing antioxidant activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Chalcone samples
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve chalcone samples in a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions.
-
Reaction Mixture: Add a specific volume of the chalcone sample dilutions to the wells of a microplate. Add an equal volume of the DPPH solution to each well. A control well should contain the solvent and DPPH solution. A blank well should contain the sample and the solvent without DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentrations.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Cell culture medium
-
Chalcone samples
-
Cells in culture
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the chalcone samples for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Western Blot Analysis for NF-κB Pathway
Western blotting is used to detect specific proteins in a sample and can be used to analyze the activation of signaling pathways like NF-κB.
Materials:
-
Cells treated with chalcones
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathways and Mechanisms
The biological effects of these chalcones are mediated through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways affected by this compound and the other selected chalcones.
Caption: this compound's anticancer signaling pathways.
Caption: Xanthohumol's anti-inflammatory mechanism.
Caption: Licochalcone A's anticancer signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 3. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]
- 4. Therapeutic properties of isoliquiritigenin with molecular modeling studies: investigation of anti-pancreatic acinar cell tumor and HMG-CoA reductase inhibitor activity for treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of this compound isolated from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]
Butein vs. Resveratrol: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butein and resveratrol are both naturally occurring polyphenolic compounds that have garnered significant attention in the scientific community for their diverse and potent biological activities. This compound, a chalcone, is found in various plants, including the lacquer tree (Toxicodendron vernicifluum). Resveratrol, a stilbenoid, is famously present in grapes and red wine. Both compounds share structural similarities and, consequently, overlap in some of their therapeutic potential, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. However, differences in their chemical structures also lead to distinct potencies and mechanisms of action. This guide provides a comprehensive, data-driven comparison of the biological activities of this compound and resveratrol to aid researchers in their exploration of these promising natural products.
Comparative Data on Biological Activities
The following tables summarize the quantitative data from various studies to provide a side-by-side comparison of the efficacy of this compound and resveratrol in different biological assays.
Table 1: Antioxidant Activity
| Assay | This compound | Resveratrol | Key Findings |
| DPPH Radical Scavenging | IC50: 9.2 ± 1.8 µM[1] | IC50: ~22.5 µg/mL (~98.6 µM) | This compound demonstrates potent free radical scavenging activity, comparable to α-tocopherol.[1] |
| Lipid Peroxidation Inhibition | IC50: 3.3 ± 0.4 µM (Iron-induced in rat brain homogenate)[1] | Effective inhibition demonstrated | This compound is a potent inhibitor of lipid peroxidation, a key marker of oxidative stress.[1] |
| Xanthine Oxidase Inhibition | IC50: 5.9 ± 0.3 µM[1] | - | This compound effectively inhibits xanthine oxidase, an enzyme that generates reactive oxygen species. |
Table 2: Anti-inflammatory Activity
| Target/Assay | This compound | Resveratrol | Key Findings |
| TNF-α Inhibition | Effectively inhibits TNF-α-induced ROS generation and expression of cell adhesion molecules. | Significantly inhibits LPS-induced TNF-α release in microglia. | Both compounds demonstrate the ability to suppress the pro-inflammatory cytokine TNF-α. |
| IL-6 Inhibition | Inhibits IL-1β-induced IL-6 production in human chondrocytes. | Suppressed IL-6 gene expression and protein secretion in mixed glial cultures under hypoxia/hypoglycemia. | Both compounds show inhibitory effects on the pro-inflammatory cytokine IL-6. |
| COX-2 Inhibition | Decreased COX-2 mRNA levels in a dose-dependent manner. | Non-selective inhibitor of COX-1 and COX-2. Some analogues show high selectivity for COX-2. | Both compounds can inhibit the COX-2 enzyme, a key mediator of inflammation. |
| NF-κB Inhibition | Suppressed TNF-induced NF-κB activation in a dose- and time-dependent manner. | Inhibits NF-κB signaling by suppressing p65 and IκB kinase activities. | Both compounds target the crucial NF-κB inflammatory signaling pathway. |
Table 3: Anticancer Activity (Cytotoxicity)
| Cell Line | This compound (IC50) | Resveratrol (IC50) | Cancer Type |
| Oral Squamous Carcinoma (CAL27) | 4.361 µM | - | Oral Cancer |
| Oral Squamous Carcinoma (SCC9) | 3.458 µM | - | Oral Cancer |
| Breast Cancer (MCF-7) | - | ~25-50 µM | Breast Cancer |
| Breast Cancer (4T1) | - | ~100 µM (for 75% apoptosis) | Breast Cancer |
| Lung Adenocarcinoma (A549) | - | IC50: 35.05 ± 0.1 µM | Lung Cancer |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Table 4: Neuroprotective and Other Activities
| Activity | This compound | Resveratrol | Key Findings |
| Neuroprotection (against H₂O₂ induced cell death) | 5 µM pretreatment protected against cell death. | 1 µM pretreatment showed similar protective effects to 5 µM of this compound. | Both compounds exhibit neuroprotective properties against oxidative stress. |
| SIRT1 Activation | Restored SIRT1 levels similar to resveratrol. | Well-documented SIRT1 activator. | Both compounds can modulate the activity of the key anti-aging and metabolic regulator SIRT1. |
| Anti-adipogenesis | More effective than resveratrol at controlling adipogenesis (10 µM vs. >20 µM for resveratrol). | Inhibited lipid accumulation at >20 µM. | This compound appears to be a more potent inhibitor of fat cell formation. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound and resveratrol.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Sample Preparation: this compound and resveratrol are dissolved in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A control containing only DPPH and methanol is also prepared.
-
Incubation: The reaction mixtures are incubated at room temperature in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound and resveratrol on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or resveratrol for a specified duration (e.g., 24, 48, or 72 hours). A control group with vehicle (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the control group.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
NF-κB Activation Assay (Reporter Gene Assay)
Objective: To measure the inhibitory effect of this compound and resveratrol on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Cells are transiently or stably transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Compound Pre-treatment: The transfected cells are pre-treated with different concentrations of this compound or resveratrol for a specific time.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis: After stimulation, the cells are lysed to release the cellular contents, including the reporter protein.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The inhibitory effect of the compounds on NF-κB activation is determined by the reduction in luciferase activity compared to the stimulated control.
Signaling Pathways and Mechanisms of Action
This compound and resveratrol modulate a complex network of signaling pathways to exert their biological effects. While there is some overlap, they also exhibit distinct primary targets.
This compound's Signaling Pathways
This compound has been shown to primarily target inflammatory and cell survival pathways. A key mechanism is the direct inhibition of IκB kinase (IKK), which prevents the activation of the master inflammatory transcription factor, NF-κB. This leads to the downregulation of various pro-inflammatory and pro-survival genes. This compound also modulates the STAT3, PI3K/Akt, and MAPK signaling pathways, which are crucial for cell growth, proliferation, and survival.
Resveratrol's Signaling Pathways
Resveratrol is well-known for its activation of Sirtuin 1 (SIRT1), a key regulator of metabolism and longevity. This activation is linked to many of its beneficial effects. Resveratrol also activates AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. Similar to this compound, resveratrol also inhibits the NF-κB pathway and modulates the PI3K/Akt and MAPK signaling cascades.
Experimental Workflow: Comparative Analysis
A logical workflow for a head-to-head comparison of this compound and resveratrol is crucial for obtaining reliable and comparable data.
Conclusion
Both this compound and resveratrol are highly promising natural compounds with a broad spectrum of biological activities. The available data suggests that while they share common mechanisms, such as the modulation of NF-κB and MAPK pathways, they also exhibit distinct characteristics. This compound appears to be a particularly potent antioxidant and anti-adipogenic agent. Resveratrol is well-characterized as a robust activator of SIRT1, a pathway with profound implications for aging and metabolic diseases.
The choice between this compound and resveratrol for further research and development will likely depend on the specific therapeutic application. For conditions where potent, direct antioxidant and anti-inflammatory effects are paramount, this compound may hold an advantage. Conversely, for interventions targeting metabolic regulation and longevity pathways, resveratrol's well-established role as a SIRT1 activator makes it a compelling candidate. This guide highlights the need for more direct, head-to-head comparative studies under standardized conditions to fully elucidate the relative potencies and therapeutic niches of these two remarkable phytochemicals.
References
Butein vs. Standard Chemotherapeutics: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of butein, a natural tetrahydroxychalcone, with standard chemotherapeutic agents. The information is compiled from preclinical studies to offer an objective overview supported by experimental data.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of this compound and standard chemotherapeutic agents in various cancer cell lines.
Oral Squamous Cell Carcinoma
| Cell Line | This compound (µM) | Cisplatin (µM) |
| CAL27 | 4.361 | ~2.5 - 4.79[1][2] |
| SCC9 | 3.458 | ~2.32[1] |
Cervical Cancer
| Cell Line | This compound (µM) | Paclitaxel (nM) |
| C-33A | <30 (at 24h) | 21.57 |
| SiHa | <30 (at 24h) | 19.30 |
Breast Cancer
| Cell Line | This compound (µM) | 5-Fluorouracil (µM) | Doxorubicin (µM) |
| MDA-MB-231 | Not cytotoxic in 2D culture up to 75µM | 11.8 - 38.2 | 0.68 |
| MDA-MB-468 | Higher potency than in MDA-MB-231 | >10 (resistant line) | - |
Acute Lymphoblastic Leukemia
| Cell Line | This compound (µM) | Doxorubicin (µM) |
| MOLT-4 | ~20 | - |
| RS4-11 | ~20 | - |
In Vivo Efficacy: Tumor Growth Inhibition
Xenograft models in immunodeficient mice are crucial for evaluating the in vivo anti-tumor activity of a compound.
Oral Squamous Cell Carcinoma (CAL27 Xenograft)
A study on CAL27 xenografts showed that intraperitoneal administration of this compound at 10 mg/kg every two days resulted in a significant reduction in tumor volume and weight compared to the vehicle-treated group.
Ovarian Cancer (A2780 Xenograft)
In an A2780 xenograft model, intraperitoneal injection of this compound at 2 or 4 mg/kg five times a week led to a significant inhibition of tumor growth compared to the vehicle group.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and metastasis.
Caption: this compound's multi-target mechanism of action.
Standard chemotherapeutic agents have well-defined mechanisms of action, primarily targeting DNA replication and cell division.
Caption: Mechanisms of action for standard chemotherapeutics.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative effect of this compound and standard chemotherapeutic agents is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
References
A Comparative Guide to the Antioxidant Capacity of Butein and Other Prominent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antioxidant capacity of butein, a chalcone flavonoid, against other well-researched flavonoids: quercetin, luteolin, and kaempferol. The following sections present quantitative data from established antioxidant assays, detailed experimental methodologies, and an exploration of the underlying signaling pathways involved in their antioxidant mechanisms.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of flavonoids is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most widely used methods. The data presented below, as IC50 values (the concentration required to scavenge 50% of the radicals), are compiled from multiple studies. A lower IC50 value indicates a higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Flavonoid | IC50 (µM) | Reference |
| This compound | 9.2 ± 1.8 | [1] |
| Quercetin | ~4.16 | [2] |
| Luteolin | ~7.33 | [2] |
| Kaempferol | ~18.57 | [2] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Flavonoid | IC50 (µM) | Reference |
| This compound | Not explicitly found in µM | |
| Quercetin | ~6.26 (1.89 µg/mL) | [3] |
| Luteolin | ~2.06 (0.59 µg/mL) | |
| Kaempferol | ~12.92 (3.70 µg/mL) |
Experimental Protocols
Detailed methodologies for the key cited experiments are provided below. These protocols are synthesized from established methods to ensure clarity and reproducibility.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
1. Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, Quercetin, Luteolin, Kaempferol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
2. Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Samples: Prepare stock solutions of the test flavonoids and the positive control in methanol or ethanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Reaction Mixture: To a 96-well plate, add 100 µL of the various concentrations of the flavonoid solutions. Then, add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of the solvent instead of the flavonoid solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution without the test sample) and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the flavonoid.
ABTS Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance.
1. Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compounds (this compound, Quercetin, Luteolin, Kaempferol)
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
2. Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test flavonoids and the positive control in methanol or ethanol.
-
Reaction Mixture: Add 10 µL of the flavonoid solution to 190 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes in the dark.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (ABTS•+ solution without the test sample) and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is calculated from the plot of percentage inhibition versus the concentration of the flavonoid.
Antioxidant Signaling Pathways
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key mechanism.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain flavonoids, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Caption: Nrf2 antioxidant signaling pathway activated by flavonoids.
Experimental Workflow for Nrf2 Activation Analysis
The following diagram illustrates a typical experimental workflow to investigate the effect of flavonoids on the Nrf2 signaling pathway.
Caption: Experimental workflow for analyzing flavonoid-induced Nrf2 activation.
References
Replicating Butein's Inhibition of NF-κB Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental data and protocols necessary for replicating studies on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway by Butein. This document compares this compound's efficacy with other known NF-κB inhibitors and offers detailed methodologies for key validation assays.
This compound, a tetrahydroxychalcone, has been identified as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[1][2] Its mechanism of action involves the direct inhibition of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[1][2] This action ultimately blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of NF-κB target genes.[1] This guide details the necessary steps and comparative data to validate these findings.
Comparative Efficacy of NF-κB Inhibitors
To provide a context for this compound's inhibitory potential, the following table summarizes its half-maximal inhibitory concentration (IC50) in various cell lines and compares it with other well-established NF-κB inhibitors, Parthenolide and BAY 11-7082.
| Inhibitor | Target | Mechanism of Action | Cell Line | IC50 Value |
| This compound | IKKβ | Direct inhibition of IκBα kinase β on cysteine 179. | Oral Squamous Carcinoma (CAL27) | 4.361 µM |
| Oral Squamous Carcinoma (SCC9) | 3.458 µM | |||
| Triple Negative Breast Cancer (MDA-MB-231) | 5.4 µM (72h) | |||
| Triple Negative Breast Cancer (MDA-MB-468) | 1.8 µM (72h) | |||
| Acute Lymphoblastic Leukemia (RS4-11) | 22.29 µM | |||
| Acute Lymphoblastic Leukemia (CEM-C1) | 19.26 µM | |||
| Parthenolide | IKK | Inhibits IκB kinase activity, preventing IκBα degradation. | Various | ~5 µM |
| BAY 11-7082 | IKK | Irreversibly inhibits TNFα-induced IκBα phosphorylation. | Tumor cells | 10 µM |
Key Experimental Protocols for Replication
Successful replication of these studies hinges on the precise execution of key experimental assays. Below are detailed protocols for the three primary methods used to assess NF-κB inhibition.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decrease in luciferase expression and, consequently, a reduction in luminescence.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
This compound (and other inhibitors)
-
TNF-α (or other NF-κB activator)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1 hour.
-
NF-κB Activation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Cell Lysis: Wash the cells with PBS and then add Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Transfer the cell lysate to a white 96-well plate. Add Luciferase Assay Reagent to each well and measure the firefly luciferase activity using a luminometer. Subsequently, add the Stop & Glo reagent and measure the Renilla luciferase activity for normalization.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α stimulated control.
Western Blot Analysis of Phosphorylated IκBα and p65
Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB pathway. A decrease in the phosphorylation of IκBα and the p65 subunit of NF-κB indicates inhibition of the pathway.
Materials:
-
Cell line of choice (e.g., RAW 264.7 macrophages)
-
This compound (and other inhibitors)
-
TNF-α (or other NF-κB activator)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Plate cells and treat with this compound or other inhibitors for 1 hour, followed by stimulation with TNF-α for 15-30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to detect the DNA-binding activity of transcription factors, in this case, NF-κB. A decrease in the binding of NF-κB to its consensus DNA sequence indicates inhibition.
Materials:
-
Nuclear extraction buffer
-
Biotin-labeled NF-κB consensus oligonucleotide probe
-
Unlabeled (cold) NF-κB consensus oligonucleotide probe
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Nylon membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Protocol:
-
Nuclear Extract Preparation: Treat cells with this compound and/or TNF-α as described for Western blotting. Isolate nuclear extracts using a nuclear extraction kit or a hypotonic buffer method.
-
Binding Reaction: In a reaction tube, combine the nuclear extract (5-10 µg), poly(dI-dC), and binding buffer. For competition assays, add an excess of unlabeled probe. Add the biotin-labeled NF-κB probe and incubate at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis in 0.5x TBE buffer.
-
Transfer and Detection: Transfer the DNA-protein complexes to a nylon membrane. Crosslink the DNA to the membrane using UV light. Block the membrane and then incubate with streptavidin-HRP conjugate. Detect the signal using a chemiluminescent substrate.
-
Analysis: A shifted band indicates the formation of a DNA-protein complex. A decrease in the intensity of this shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.
Visualizing the Pathways and Workflows
To further aid in the understanding and replication of these experiments, the following diagrams illustrate the NF-κB signaling pathway, the experimental workflow for assessing this compound's inhibitory effect, and the logical flow of a replication study.
References
A Comparative Analysis of Butein and Fisetin on Lifespan Extension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flavonoids Butein and Fisetin regarding their documented effects on lifespan extension. The analysis is based on experimental data from studies on various model organisms, with a focus on quantitative outcomes, mechanistic pathways, and detailed experimental protocols.
Quantitative Data on Lifespan Extension
The following table summarizes the quantitative effects of this compound and Fisetin on lifespan in key model organisms as reported in scientific literature.
| Compound | Model Organism | Dosage / Concentration | Mean Lifespan Extension | Maximum Lifespan Extension | Key Findings & Citations |
| This compound | Caenorhabditis elegans | 1 mM | 10.1% (22.7 to 25.0 days) | 7.4% (27 to 29 days) | Lifespan extension was associated with increased resistance to oxidative stress but was accompanied by a reduction in fertility.[1][2][3] |
| Saccharomyces cerevisiae | Not Specified | 31% | Not Reported | Data reported in the DrugAge database.[4] | |
| Fisetin | Mus musculus (Wild-Type) | 500 ppm in diet (late-life) | ~10% | ~10% | Administration to wild-type mice late in life extended median and maximum lifespan and reduced age-related pathology.[5] |
| Caenorhabditis elegans | 0.1 g/L | 9.8% (20.4 to 22.4 days) | 7.4% (27 to 29 days) | Fisetin treatment extended lifespan and delayed age-related decline in motility, an effect mediated by the DAF-16 transcription factor. | |
| Mus musculus (ITP) | Not Specified | No significant effect | No significant effect | The Interventions Testing Program (ITP) did not observe a significant lifespan extension in genetically heterogeneous mice at the doses tested. |
Comparative Mechanisms of Action
This compound and Fisetin extend lifespan through both overlapping and distinct molecular pathways. While both compounds modulate core aging-related signaling networks like AMPK and mTOR, Fisetin is distinguished by its potent senolytic activity.
| Mechanism | This compound | Fisetin |
| Senolytic Activity | Not well-documented as a primary mechanism. Can induce senescence in cancer cells. | Potent Senolytic . A primary mechanism of action. Fisetin was the most potent senolytic among 10 flavonoids tested, clearing senescent cells in multiple tissues. |
| Antioxidant Activity | Strong radical-scavenging activity; increases resistance to oxidative stress in C. elegans. | Scavenges free radicals and increases intracellular glutathione (GSH) levels. |
| mTOR Pathway | Inhibits the mTOR pathway. | Potent inhibitor of the mTOR pathway, acting as a dual inhibitor of mTORC1 and mTORC2 complexes. |
| AMPK Pathway | Activates the AMPK signaling pathway. | Activates the AMPK signaling pathway. |
| Sirtuin Activation | Described as having sirtuin-activating properties. | Activates sirtuin function, which is crucial for cellular health and tends to decline with age. |
| Key Transcription Factors | Requires DAF-16/FOXO and BEC-1 (autophagy) in C. elegans. Activates Nrf2 signaling. | Requires DAF-16/FOXO in C. elegans. Activates JNK/ERK/AP-1 signaling. |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways modulated by this compound and Fisetin, along with a typical experimental workflow for a lifespan study, are provided below.
Detailed Experimental Protocols
This section provides a detailed methodology for representative lifespan studies cited in this guide.
Protocol 1: this compound Lifespan Assay in Caenorhabditis elegans (Based on the methodology described in studies by Kim, S. et al.)
-
Strain and Maintenance: Wild-type C. elegans Bristol N2 strain is maintained at 20°C on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source.
-
Synchronization: Gravid adult worms are lysed using a bleach solution to harvest eggs. These eggs are washed and allowed to hatch on M9 buffer-containing plates, resulting in a synchronized population of L1 larvae.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration (e.g., 1 mM) is achieved by adding the stock solution to the NGM agar just before pouring the plates. Control plates contain an equivalent volume of DMSO.
-
Lifespan Assay:
-
Synchronized L1 larvae are transferred to NGM plates seeded with E. coli OP50 and allowed to develop to the L4 stage.
-
To prevent progeny from confounding the results, 5-fluoro-2’-deoxyuridine (FUdR) is added to the plates.
-
At day 0 of adulthood, worms are transferred to the control (DMSO) or experimental (this compound) plates.
-
Survival is scored daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.
-
Worms that crawl off the agar, rupture, or exhibit internal hatching are censored from the analysis.
-
Animals are transferred to fresh plates every 2-3 days to ensure a consistent food supply and compound exposure.
-
-
Statistical Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between the control and treated groups is determined using the log-rank test.
Protocol 2: Fisetin Lifespan Assay in Mus musculus (Based on the methodology described in studies by Yousefzadeh, M.J. et al.)
-
Animal Model: Aged wild-type C57BL/6 mice are used for late-life intervention studies. For example, treatment begins at 85 weeks of age, equivalent to approximately 75 years in humans.
-
Housing and Diet: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature) with ad libitum access to food and water.
-
Compound Administration:
-
The experimental diet is prepared by incorporating Fisetin into a standard chow formulation (e.g., 500 ppm).
-
The control group receives the identical chow formulation without Fisetin.
-
Diets are provided continuously for the remainder of the animals' lives.
-
-
Lifespan and Healthspan Monitoring:
-
Lifespan: Mortality is monitored daily. The date of death is recorded for each mouse to determine median and maximum lifespan.
-
Healthspan: Age-related pathology is assessed periodically. This can include analysis of tissue homeostasis, markers of inflammation, and senescence markers (e.g., p16Ink4a expression) in various tissues like fat, spleen, liver, and kidney.
-
-
Tissue Analysis: Upon death or at specific endpoints, tissues are collected for histological and molecular analysis to assess the burden of senescent cells and other age-related changes.
-
Statistical Analysis: Survival data is analyzed using Kaplan-Meier survival curves and the log-rank test. Healthspan parameters are typically analyzed using t-tests or ANOVA.
References
- 1. This compound Increases Resistance to Oxidative Stress and Lifespan with Positive Effects on the Risk of Age-Related Diseases in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Increases Resistance to Oxidative Stress and Lifespan with Positive Effects on the Risk of Age-Related Diseases in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and its possible anti-ageing properties [genomics.senescence.info]
- 5. Fisetin is a senotherapeutic that extends health and lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
Butein and Allopurinol: A Comparative Analysis of Xanthine Oxidase Inhibition
For Immediate Release
In the landscape of gout and hyperuricemia treatment, the inhibition of xanthine oxidase (XO) remains a cornerstone of therapy. Allopurinol, a long-established xanthine oxidase inhibitor, is a widely used medication. However, ongoing research into natural compounds with similar inhibitory properties has brought butein, a chalcone found in various plants, into the scientific spotlight. This guide provides a detailed comparison of the xanthine oxidase inhibitory effects of this compound and allopurinol, supported by experimental data, for researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and allopurinol as reported in a comparative study.
| Compound | IC50 (mol L⁻¹) | Inhibition Type |
| This compound | 2.93 x 10⁻⁶[1][2][3] | Irreversible Competitive[1][2] |
| Allopurinol | 1.10 x 10⁻⁶ | Competitive |
It is important to note that IC50 values for allopurinol can vary between studies depending on the experimental conditions, such as the substrate used (hypoxanthine or xanthine). The value presented here is from a study that directly compared it with this compound under identical conditions.
Mechanisms of Xanthine Oxidase Inhibition
This compound: this compound has been identified as an irreversible competitive inhibitor of xanthine oxidase. This suggests that this compound binds to the active site of the enzyme, competing with the substrate, xanthine. The irreversible nature of this inhibition implies that this compound forms a stable, likely covalent, bond with the enzyme, leading to a long-lasting inactivation of the enzyme molecule it binds to. Molecular docking studies suggest that this compound inserts into the hydrophobic cavity of the xanthine oxidase active site, interacting with key amino acid residues.
Allopurinol: Allopurinol functions as a competitive inhibitor of xanthine oxidase. It is a structural analog of hypoxanthine, a natural substrate of the enzyme. Allopurinol is metabolized by xanthine oxidase to its active metabolite, oxypurinol. Oxypurinol then binds very tightly to the reduced molybdenum (Mo(IV)) center in the active site of the enzyme, effectively blocking further substrate binding and catalysis. This mechanism is often referred to as suicide inhibition because the enzyme converts the inhibitor into a more potent, tightly binding form.
Experimental Protocols
The following is a generalized experimental protocol for determining the xanthine oxidase inhibitory activity of compounds like this compound and allopurinol, based on common spectrophotometric methods.
Objective: To measure the in vitro inhibition of xanthine oxidase activity by a test compound.
Principle: The activity of xanthine oxidase is determined by monitoring the increase in absorbance at approximately 290-295 nm, which corresponds to the formation of uric acid from the substrate, xanthine. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the percentage of inhibition.
Materials:
-
Xanthine oxidase from bovine milk or other sources
-
Xanthine (substrate)
-
Allopurinol (positive control)
-
This compound (test compound)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
UV-Vis Spectrophotometer
-
96-well microplate (optional, for high-throughput screening)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in a suitable buffer (e.g., phosphate buffer).
-
Prepare stock solutions of allopurinol and this compound in DMSO.
-
Dilute the xanthine oxidase enzyme in buffer to the desired working concentration.
-
-
Assay Mixture Preparation:
-
In a cuvette or microplate well, add the buffer, a specific concentration of the test compound (this compound) or the positive control (allopurinol), and the xanthine oxidase solution.
-
Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the xanthine solution to the assay mixture to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance at 290-295 nm over a specific period (e.g., 3-5 minutes) using the spectrophotometer.
-
-
Calculation of Inhibition:
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100
-
-
IC50 Determination:
-
To determine the IC50 value, the assay is performed with a range of inhibitor concentrations. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 is determined from the resulting dose-response curve.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow and the signaling pathway of xanthine oxidase inhibition.
Caption: Experimental workflow for assessing xanthine oxidase inhibition.
Caption: Mechanism of xanthine oxidase inhibition by this compound and allopurinol.
References
Safety Operating Guide
Essential Guide to Butein Disposal for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Butein, a plant polyphenol. While this compound is not always classified as hazardous, it is prudent to treat it as such until more definitive information is available.[1] Adherence to these procedures is critical for minimizing risk and maintaining a safe research environment.
I. Core Principle: Precautionary Handling
The guiding principle for this compound disposal is to manage it as a regulated chemical waste. This approach ensures the highest level of safety. All waste materials contaminated with this compound, including the pure compound, solutions, and used labware, must be segregated from general trash and disposed of as hazardous chemical waste.[2][3] Never dispose of this compound or its solutions down the drain or in the regular trash.[4][5]
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal or during cleanup, all personnel must wear appropriate PPE to prevent skin and eye contact or inhalation.
| PPE Category | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | |
| Skin Protection | Impervious gloves (e.g., nitrile) and a lab coat. | |
| Respiratory Protection | Use only in a well-ventilated area or with appropriate exhaust ventilation. |
III. Step-by-Step Disposal Protocol
This protocol outlines the process for collecting and preparing this compound waste for final disposal by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams. This includes:
-
Unused or expired pure this compound powder.
-
Solutions containing this compound (e.g., in DMSO, ethanol, DMF).
-
Contaminated materials such as pipette tips, gloves, weigh boats, and paper towels.
-
-
Segregate this compound waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
Step 2: Container Selection and Use
-
Solid Waste: Collect contaminated solids in a designated, robust plastic bag or a rigid, puncture-resistant container.
-
Liquid Waste: Use a designated, chemically resistant waste container with a secure, screw-on cap. Ensure the container material is compatible with the solvent used (e.g., a glass or polyethylene container for solutions in organic solvents).
-
Keep containers closed at all times , except when adding waste, to prevent the release of vapors.
Step 3: Labeling Hazardous Waste
-
Label the container immediately. As soon as the first piece of waste is added, the container must be labeled.
-
The label must clearly state "Hazardous Waste" and include the full chemical name, "this compound."
-
If it is a mixed liquid waste, list all constituents, including solvents, with their approximate percentages.
-
Include the date of waste generation and the contact information for the responsible researcher or lab.
Step 4: Storage of Waste On-Site
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated.
-
Store incompatible materials separately to prevent accidental reactions.
Step 5: Arranging Final Disposal
-
Consult your EHS office. Always follow your institution's specific waste management guidelines.
-
Once the container is full, or if waste has been stored for a period approaching your institution's limit, request a pickup from your EHS department.
-
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company arranged by your institution.
IV. Spill and Decontamination Procedures
In the event of a this compound spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Wear Full PPE: Don the required personal protective equipment before addressing the spill.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.
-
Absorb Liquids: For solutions, cover the spill with an inert, absorbent material like diatomite or universal binders.
-
Collect Waste: Carefully sweep or scoop the absorbed material and any solid powder into your designated this compound hazardous waste container.
-
Decontaminate Surfaces: Scrub the affected surface and any contaminated equipment with alcohol. Collect all cleaning materials as hazardous waste.
V. This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
